Product packaging for 3-Anilino-3-oxopropanoic acid(Cat. No.:CAS No. 15580-32-2)

3-Anilino-3-oxopropanoic acid

Cat. No.: B099428
CAS No.: 15580-32-2
M. Wt: 179.17 g/mol
InChI Key: NOJXRHBIVBIMQY-UHFFFAOYSA-N
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Description

3-Anilino-3-oxopropanoic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound Malonanilic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B099428 3-Anilino-3-oxopropanoic acid CAS No. 15580-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-anilino-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJXRHBIVBIMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292541
Record name Malonanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15580-32-2
Record name 15580-32-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malonanilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 3-Anilino-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 3-Anilino-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (also known as malonanilic acid). This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. This document outlines a common synthetic pathway, detailed experimental protocols, and a full characterization profile, including spectroscopic and physical data. All quantitative information is summarized for clarity, and workflows are visualized using diagrams to facilitate understanding and reproducibility in a research setting.

Introduction

This compound is a derivative of malonic acid and aniline, featuring both a carboxylic acid and an amide functional group. This bifunctionality makes it a versatile precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds. Its potential applications include use as a plant growth regulator.[1] This guide details a reliable method for its preparation and the analytical techniques used to confirm its structure and purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the reaction of aniline with a malonic acid ester, such as diethyl malonate, followed by selective hydrolysis of the resulting ester. While direct condensation of aniline and diethyl malonate at high temperatures often leads to the formation of the bis-anilide or cyclized quinolone products, a controlled reaction can yield the desired mono-anilide ester.[2][3] A subsequent saponification step affords the target carboxylic acid.

A more direct approach involves the reaction of aniline with malonic acid, though this can be less efficient. A patented method describes the reaction of an aniline with a dialkyl malonate in the presence of a stoichiometric amount of an alkali alcoholate to form the salt of the mono-ester mono-anilide, which can then be saponified.[4]

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Aniline Aniline Intermediate Ethyl 3-anilino-3-oxopropanoate (Intermediate Ester) Aniline->Intermediate Reacts with DEM Diethyl Malonate DEM->Intermediate Base 1. Sodium Ethoxide (NaOEt) in Ethanol Base->Intermediate Acid 2. Aqueous NaOH 3. HCl (aq) Product This compound (Final Product) Acid->Product Intermediate->Product Hydrolysis

Caption: Synthesis workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-anilino-3-oxopropanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1 equivalent) in anhydrous ethanol.

  • Reagent Addition: To this solution, add sodium ethoxide (1 equivalent) and stir until the sodium salt of the aniline is formed.

  • Condensation: Add diethyl malonate (1 equivalent) dropwise to the reaction mixture at room temperature. The reaction is often initiated at room temperature and may be gently heated to ensure completion.[4]

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any remaining salts.[5]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 3-anilino-3-oxopropanoate. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

  • Saponification: The crude ethyl 3-anilino-3-oxopropanoate from Step 1 is dissolved in an ethanol/water mixture. An excess of aqueous sodium hydroxide (e.g., 2 equivalents of 1M NaOH) is added.[4]

  • Reaction: The mixture is stirred at room temperature or gently heated under reflux for several hours until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).

  • Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to approximately 3 by the slow addition of dilute hydrochloric acid. This protonates the carboxylate salt, causing the product to precipitate.[4]

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried under vacuum.

  • Purification: If necessary, the final product can be recrystallized from a suitable solvent like ethanol/water to obtain pure this compound.

Characterization of this compound

A complete characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This involves determining its physical properties and analyzing its spectroscopic data.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 15580-32-2[1][6][7]
Molecular Formula C₉H₉NO₃[6]
Molecular Weight 179.17 g/mol [6]
Appearance Solid (predicted)[8]
Topological Polar Surface Area 66.4 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Spectroscopic Data

Spectroscopic analysis provides detailed structural information. While a complete experimental dataset from a single source is not available in the search results, the following tables outline the expected characteristic signals based on the compound's structure and data for analogous compounds.

Table 1: Expected ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0Singlet (broad)1HCarboxylic Acid (-COOH)
~8.5 - 9.5Singlet (broad)1HAmide (-NH-)
~7.0 - 7.6Multiplet5HAromatic Protons (Ar-H)
~3.4Singlet2HMethylene (-CH₂-)

Table 2: Expected ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~170 - 175Carboxylic Acid Carbonyl (C=O)
~165 - 170Amide Carbonyl (C=O)
~138 - 140Aromatic Carbon (C-NH)
~129Aromatic Carbons (ortho/para-CH)
~124Aromatic Carbon (meta-CH)
~120Aromatic Carbons (ortho-CH)
~40 - 45Methylene Carbon (-CH₂-)

Table 3: Expected IR Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchAmide
3300 - 2500 (broad)O-H StretchCarboxylic Acid
3100 - 3000C-H Stretch (sp²)Aromatic
1725 - 1700C=O StretchCarboxylic Acid
1680 - 1630C=O Stretch (Amide I)Amide
1600, 1475C=C StretchAromatic Ring
1550 - 1500N-H Bend (Amide II)Amide

Table 4: Expected Mass Spectrometry Data

m/z ValueIon Type
179.06[M]⁺ (Molecular Ion)
180.06[M+H]⁺
202.05[M+Na]⁺
134.06[M - COOH]⁺
93.06[C₆H₅NH₂]⁺ (Aniline fragment)
Characterization Workflow

The following diagram illustrates the logical flow for the characterization of the synthesized product.

Characterization_Workflow cluster_analysis Analytical Techniques Start Synthesized Crude Product Purification Purification (Recrystallization) Start->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS MP Melting Point Analysis PureProduct->MP Final Structure & Purity Confirmed NMR->Final IR->Final MS->Final MP->Final

Caption: Workflow for the characterization of the final product.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

    • Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and multiplicity to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample, typically as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • Place the sample in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, commonly using an Electrospray Ionization (ESI) source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structural components.

  • Melting Point Determination:

    • Place a small amount of the dry, crystalline product into a capillary tube.

    • Use a calibrated melting point apparatus to slowly heat the sample.

    • Record the temperature range from the first appearance of liquid to the complete melting of the solid. A narrow melting range is indicative of high purity.

Conclusion

This guide has provided a detailed framework for the synthesis and comprehensive characterization of this compound. The outlined protocols and expected analytical data serve as a valuable resource for researchers, enabling the reliable preparation and verification of this compound for further applications in drug discovery and chemical synthesis. Adherence to these methodologies will ensure the production of a high-purity compound suitable for advanced research endeavors.

References

An In-depth Technical Guide to the Chemical Properties of 3-Anilino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-3-oxopropanoic acid, also known as 3-oxo-3-(phenylamino)propanoic acid, is an organic compound with the chemical formula C9H9NO3.[1] It belongs to the class of aromatic amino acid derivatives and is recognized for its role as a versatile intermediate in biochemical studies and medicinal chemistry.[] The molecule incorporates a carboxylic acid, an amide, and a phenyl group, bestowing upon it a unique combination of chemical reactivity and potential for biological activity. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and potential applications. The compound is noted for its use as a growth regulator in cotton development.[3][4]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueSource(s)
CAS Number 15580-32-2[1][3]
Molecular Formula C9H9NO3[1]
Molecular Weight 179.17 g/mol [1]
IUPAC Name This compound[1]
Melting Point 123 °C[4]
Boiling Point (Predicted) 456.5 ± 28.0 °C[4]
Density (Predicted) 1.340 ± 0.06 g/cm³[4]
pKa (Predicted) -0.33 ± 0.32[4]
Storage Temperature Room Temperature[3][4]

Spectroscopic Data

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline ring, the methylene protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as multiplets in the range of 7.0-8.0 ppm. The methylene (-CH2-) protons would be expected to appear as a singlet around 3.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm, and the amide proton (N-H) would also be a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should display signals for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the phenyl ring, and the methylene carbon.[5] The carbonyl carbon of the carboxylic acid is expected to be in the range of 170-185 ppm, while the amide carbonyl carbon would be slightly upfield.[5] The aromatic carbons would resonate between 110-150 ppm, and the methylene carbon would be found in the 30-50 ppm range.[5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the vibrational frequencies of its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid and the amide (Amide I band) would likely appear as strong absorptions around 1700-1725 cm⁻¹ and 1650-1680 cm⁻¹, respectively. The N-H stretching of the amide should be visible around 3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) corresponding to its molecular weight of 179.17. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the phenyl group (C6H5), and other characteristic fragments.

Reactivity and Stability

This compound and its derivatives can undergo several chemical reactions, including oxidation to form quinone derivatives, reduction of the carbonyl groups, and substitution reactions at the aniline ring.[7][8] The compound should be stored at room temperature.[3][4]

Hazard Information:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of aniline with a malonic acid derivative. A plausible synthetic route is the reaction of aniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by hydrolysis.

Materials:

  • Aniline

  • Meldrum's acid

  • Toluene (or another suitable solvent)

  • Hydrochloric acid (for hydrolysis)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve Meldrum's acid in toluene.

  • Add an equimolar amount of aniline to the solution.

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting residue, add a solution of hydrochloric acid (e.g., 1 M HCl) and heat the mixture to induce hydrolysis of the intermediate.

  • After hydrolysis, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • For GC-MS analysis, derivatization of the carboxylic acid group (e.g., to its methyl ester) might be necessary to increase volatility.

  • Derivatization: React the compound with diazomethane or by Fischer esterification.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.[7] Its derivatives have shown potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] The presence of both a hydrogen bond donor (amide N-H and carboxylic O-H) and acceptor (carbonyl oxygens) makes it a candidate for interacting with biological targets like enzymes.[7][8] For instance, derivatives of this compound have been investigated as inhibitors of MurA, an enzyme crucial for bacterial peptidoglycan biosynthesis, and as potential inhibitors of Trypanosoma cruzi trans-sialidase, a target for Chagas disease treatment.[8]

Visualizations

Synthesis_Workflow Reactants Aniline + Meldrum's Acid Reaction Reaction in Toluene (Reflux) Reactants->Reaction Intermediate Intermediate Adduct Reaction->Intermediate Hydrolysis Acidic Hydrolysis (e.g., HCl) Intermediate->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General synthesis workflow for this compound.

Analytical_Workflow Sample 3-Anilino-3-oxopropanoic acid Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Analysis Instrumental Analysis Dissolution->Analysis HPLC HPLC (Purity/Quantification) Analysis->HPLC NMR NMR Spectroscopy (Structure Elucidation) Analysis->NMR MS Mass Spectrometry (Molecular Weight/ Fragmentation) Analysis->MS Data Data Interpretation HPLC->Data NMR->Data MS->Data

Caption: General analytical workflow for this compound.

Potential_Enzyme_Inhibition cluster_enzyme Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes formation of No_Product No Product Formation Enzyme->No_Product Substrate Substrate Substrate->Enzyme Binds to Inhibitor 3-Anilino-3-oxopropanoic acid Derivative Inhibitor->Enzyme Binds to (Inhibition)

Caption: Potential mechanism of enzyme inhibition by a derivative.

References

3-Anilino-3-oxopropanoic acid structural analysis and conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structural Analysis

The fundamental structure of 3-anilino-3-oxopropanoic acid consists of a central propanoic acid chain with an aniline group attached to the C3 carbon via an amide linkage. This arrangement gives rise to several key structural features:

  • Amide Bond: The amide linkage (–CO–NH–) is planar due to resonance, which restricts rotation around the C-N bond. This planarity is a critical factor in determining the overall conformation of the molecule.

  • Carboxylic Acid Group: The terminal carboxylic acid group (–COOH) is a key site for hydrogen bonding, both as a donor (O-H) and an acceptor (C=O).

  • Aromatic Ring: The phenyl group introduces a rigid, planar hydrophobic region into the molecule.

  • Methylene Bridge: The flexible –CH2– group between the amide and carboxylic acid functionalities allows for considerable conformational freedom.

Based on analyses of similar structures, the key bond lengths and angles can be estimated.

Table 1: Predicted Structural Parameters
ParameterPredicted ValueBasis for Prediction
C-N (Amide) Bond Length~1.33 ÅTypical peptide bond length
C=O (Amide) Bond Length~1.24 ÅStandard double bond character
C-C (Backbone) Bond Length~1.52 ÅStandard sp3-sp3 carbon bond
N-H Bond Length~1.01 ÅStandard N-H bond length
O-H (Carboxyl) Bond Length~0.97 ÅStandard O-H bond in carboxylic acids
C-N-C Bond Angle~120°Planarity of the amide group
O=C-N Bond Angle~122°Planarity of the amide group
C-C-C Bond Angle~109.5°Tetrahedral geometry of the sp3 carbon

Conformational Analysis

The overall shape of this compound is primarily determined by the torsion angles around the single bonds in its backbone. The most significant of these are the rotations around the C2-C3 bond and the C-N bond of the amide.

Due to the planarity of the amide group, two main conformations are possible: cis and trans, referring to the relative orientation of the phenyl group and the propanoic acid backbone. The trans conformation is generally more stable due to reduced steric hindrance.

Further conformational flexibility arises from the rotation around the C2-C3 bond. This can lead to various staggered and eclipsed conformations, with the staggered conformations being energetically favored. Intramolecular hydrogen bonding between the amide N-H and the carboxylic acid carbonyl oxygen can also play a role in stabilizing certain conformations.

A logical workflow for conformational analysis is depicted below:

G Conformational Analysis Workflow A Initial Structure Generation B Molecular Mechanics Energy Minimization A->B C Conformational Search (e.g., Monte Carlo) B->C D Clustering of Conformers C->D E Quantum Mechanical Optimization of Low-Energy Conformers D->E F Analysis of Torsion Angles and Intramolecular Interactions E->F G Final Conformational Ensemble F->G G Synthetic Pathway cluster_0 Amidation cluster_1 Hydrolysis A Diethyl Malonate C Diethyl 2-(phenylcarbamoyl)malonate A->C B Aniline B->C E This compound C->E 1. NaOH 2. HCl D NaOH, H2O/EtOH G Generalized Enzyme Inhibition Pathway cluster_0 Normal Reaction cluster_1 Inhibition A Enzyme C Enzyme-Substrate Complex A->C B Substrate B->C D Product C->D E Enzyme G Enzyme-Inhibitor Complex E->G F This compound Derivative (Inhibitor) F->G H No Reaction G->H

An In-depth Technical Guide to the Discovery and History of 3-Anilino-3-oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-3-oxopropanoic acid, historically known as malonanilic acid, and its derivatives represent a class of organic compounds with a versatile synthetic backbone and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and biological evaluation of these compounds, tailored for researchers, scientists, and professionals in drug development. The core structure, featuring an aniline moiety linked to a 3-oxopropanoic acid, allows for diverse chemical modifications, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science. This document delves into the key milestones in the history of these compounds, detailed experimental protocols for their synthesis, quantitative analysis of their biological activities, and an exploration of their mechanisms of action, including their influence on cellular signaling pathways.

I. Discovery and Historical Perspective

The history of this compound is intrinsically linked to the discovery and exploration of its parent compound, malonic acid. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid[1]. The synthesis of malonic acid from propionic acid was independently discovered by Hermann Kolbe and Hugo Müller in 1864[1].

Early investigations into the reactivity of malonic acid and its esters paved the way for the synthesis of its anilide derivatives. The term "malonanilic acid" was coined to describe the product of the reaction between aniline and malonic acid derivatives. One of the earliest methods for preparing malonanilic acid involved the reaction of carbon dioxide with the sodium derivative of acetanilide, although this procedure resulted in very low yields[2].

Later, in the early 20th century, F. D. Chattaway and his colleagues investigated the reaction of diethyl malonate with various halo-anilines at high temperatures. While this method did produce the desired mono- and bis-halo-anilides, the yields were generally poor, with a cited yield of only 20% for the reaction of diethyl malonate with 4-chloroaniline[3]. These early synthetic struggles highlighted the need for more efficient and higher-yielding protocols.

A significant advancement in the synthesis of malonanilic acid derivatives came with the development of methods utilizing stoichiometric amounts of an alkali alcoholate to facilitate the reaction between an aniline and a malonic acid dialkyl ester[3]. This approach dramatically improved the yields and purity of the resulting malonic acid mono-ester mono-anilides and their corresponding acids.

II. Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: the reaction of anilines with malonic acid or its derivatives, and the modification of a pre-formed this compound scaffold.

General Synthetic Pathway

A common and effective method for the synthesis of this compound derivatives involves the reaction of a substituted aniline with a malonic acid diester, such as diethyl malonate, in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediate cluster_products Products Aniline Substituted Aniline Intermediate Sodium salt of mono-ester mono-anilide Aniline->Intermediate DEM Diethyl Malonate DEM->Intermediate Base Base (e.g., NaOEt) Solvent Solvent (e.g., Toluene) Heat Heat Ester Malonic acid mono-ester mono-anilide Intermediate->Ester Neutralization (e.g., Formic Acid) Acid 3-Anilino-3-oxopropanoic acid derivative Ester->Acid Saponification (e.g., KOH)

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocols

Example Protocol 1: Synthesis of Ethyl 2,4-dichloro-5-fluorophenylamino-oxoacetate (A Substituted Malonic Ester Anilide)

This protocol is adapted from a patented method and illustrates a high-yield synthesis of a substituted malonic ester anilide[3].

  • Reactants and Reagents:

    • 2,4-dichloro-5-fluoroaniline: 64.8 g (0.4 mole)

    • 21.2% by weight solution of sodium methanolate in ethyl alcohol: 141.5 g (0.44 mole)

    • Toluene: 500 ml

    • Diethyl malonate: 86.5 g (0.4 mole)

    • Formic acid (for neutralization)

  • Procedure:

    • A mixture of 2,4-dichloro-5-fluoroaniline, the sodium methanolate solution, and toluene is heated to boiling in a reaction vessel equipped with a distillation apparatus.

    • All the alcohol is distilled off.

    • The reaction mixture is allowed to cool to room temperature.

    • Diethyl malonate is added to the mixture.

    • The mixture is stirred for 1 hour and then slowly heated to 115°C.

    • The reaction alcohol is distilled off at this temperature over a period of less than 3 hours.

    • The mixture is cooled to 80°C and stirred in toluene.

    • The mixture is then neutralized with formic acid.

    • The resulting product is isolated and purified.

Example Protocol 2: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

This protocol describes the synthesis of a series of derivatives with potential antimicrobial activity.

  • General Procedure for Hydrazide Synthesis:

    • A mixture of the appropriate ester (1.0 eq), hydrazine hydrate (5.0 eq) in ethanol was refluxed for 6-8 hours.

    • The reaction progress was monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried to afford the desired hydrazide.

III. Quantitative Data on Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following tables summarize some of the reported quantitative data.

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL)

CompoundS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeC. auris
7 32>64>64>6416
14 161632320.5
15 81616161
16 8816161
29 16>64>64>6432
30 1616326416

Data extracted from a study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The study highlights that hydrazones with heterocyclic substituents (14-16) showed the most potent and broad-spectrum antimicrobial activity.[4]

Table 2: Antifungal Activity of Gallic Acid and its Derivatives against Alternaria solani

CompoundIC₅₀ (ppm)IC₉₉ (ppm)
Gallic Acid48.81-
Syringic Acid49.75-
Pyrogallic Acid--
Difenoconazole (positive control)--

Data from a study on the antifungal activity of phenolic acids. While not directly this compound derivatives, this data on related phenolic acids provides a comparative context for antifungal activity.[5]

IV. Mechanism of Action and Signaling Pathways

The precise mechanisms of action for many this compound derivatives are still under investigation and appear to be dependent on the specific substitutions on the aniline and propanoic acid backbone. However, some general mechanisms and involvement in cellular signaling have been proposed.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal effects of some derivatives are thought to be related to their ability to disrupt microbial cell membranes and inhibit essential enzymes. For instance, the increased activity of hydrazone derivatives with heterocyclic substituents suggests that these moieties may play a crucial role in interacting with microbial targets[4].

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of novel antimicrobial compounds, based on the study of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start Starting Materials (Esters, Hydrazine Hydrate) Synthesis Chemical Synthesis (e.g., Reflux in Ethanol) Start->Synthesis Purification Purification (Filtration, Washing) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Antimicrobial Screening (MIC determination) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Pathogens Bacterial and Fungal Pathogens (ESKAPE, Candida) Pathogens->Screening

References

Spectroscopic Profile of 3-Anilino-3-oxopropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-3-oxopropanoic acid, also known as Malonanilic acid, is a chemical compound with the molecular formula C₉H₉NO₃. Its structure consists of an aniline moiety linked via an amide bond to a propanoic acid backbone. This arrangement of functional groups—a carboxylic acid, an amide, and an aromatic ring—gives rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, characterization, and quality control in research and development settings. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: this compound Synonym: Malonanilic acid CAS Number: 15580-32-2 Molecular Formula: C₉H₉NO₃ Molecular Weight: 179.17 g/mol

Spectroscopic Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of solid this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, amide, and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3300MediumN-H stretch (Amide)
~1720StrongC=O stretch (Carboxylic acid)
~1660StrongC=O stretch (Amide I)
~1600, ~1490Medium-StrongC=C stretch (Aromatic ring)
~1550MediumN-H bend (Amide II)
~1250Medium-StrongC-O stretch (Carboxylic acid)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons, the amide proton, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid (-COOH)
~8-9Singlet (broad)1HAmide (-NH-)
~7.5Multiplet2HAromatic protons (ortho to -NH)
~7.3Multiplet2HAromatic protons (meta to -NH)
~7.1Multiplet1HAromatic proton (para to -NH)
~3.4Singlet2HMethylene (-CH₂-)

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will provide insights into the different carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~172Carboxylic acid carbonyl (C=O)
~168Amide carbonyl (C=O)
~138Aromatic C (quaternary, attached to N)
~129Aromatic CH (meta)
~124Aromatic CH (para)
~120Aromatic CH (ortho)
~41Methylene (-CH₂-)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following characteristic fragments.

m/zInterpretation
179Molecular ion [M]⁺
135[M - CO₂]⁺
93[C₆H₅NH₂]⁺ (Aniline)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Infrared (IR) Spectroscopy of a Solid Sample

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet or apply the solid sample directly to the ATR crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as the acidic and amide protons may exchange with protic solvents. DMSO-d₆ is often a good choice for observing exchangeable protons.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Mass Spectrometry (MS)

Method: Electron Ionization (EI)

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The abundance of each ion is measured, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Identify Functional Groups (O-H, N-H, C=O, C=C) IR->IR_Data NMR_Data Determine C-H Framework (Aromatic, Methylene) NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

Navigating the Physicochemical Landscape of 3-Anilino-3-oxopropanoic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of 3-Anilino-3-oxopropanoic acid (also known as N-phenylmalonamic acid). This document is intended for researchers, scientists, and drug development professionals, offering a framework for generating critical physicochemical data essential for a compound's development and application. Due to a lack of publicly available quantitative data for this specific molecule, this guide focuses on established, standardized experimental protocols that are widely accepted in the pharmaceutical and chemical industries.

Introduction

This compound is an organic compound with potential applications in various scientific fields. A thorough understanding of its solubility in different solvent systems and its stability under various environmental conditions is paramount for its handling, formulation, and the interpretation of biological or chemical studies. This guide outlines the requisite experimental procedures to generate this crucial dataset.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The following tables present a template for the type of quantitative data that should be collected through the experimental protocols described in Section 4.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C

SolventDielectric Constant (at 20°C)Predicted Solubility (mg/mL)Predicted Molar Solubility (mol/L)
Water80.1Data to be determinedData to be determined
Phosphate Buffered Saline (PBS) pH 7.4~79Data to be determinedData to be determined
Methanol32.7Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Isopropanol19.9Data to be determinedData to be determined
Acetonitrile37.5Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)46.7Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Dichloromethane (DCM)8.9Data to be determinedData to be determined
Hexane1.9Data to be determinedData to be determined

Table 2: Kinetic Solubility of this compound in Aqueous Buffer (PBS, pH 7.4)

ParameterValue
Initial DMSO Concentratione.g., 10 mM
Final Compound Concentration Range Testede.g., 1 - 200 µM
Incubation Timee.g., 2 hours, 24 hours
Temperaturee.g., 25°C
Kinetic Solubility (µM)Data to be determined

Stability Profile of this compound

Assessing the chemical stability of a compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring its integrity in various formulations and during storage. Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify the likely degradation pathways.

Table 3: Stability of this compound under Forced Degradation Conditions

Stress ConditionParametersIncubation TimePercent DegradationMajor Degradation Products
Hydrolytic
Acidic0.1 M HCle.g., 24, 48, 72 hoursData to be determinedData to be determined
NeutralPurified Watere.g., 24, 48, 72 hoursData to be determinedData to be determined
Basic0.1 M NaOHe.g., 24, 48, 72 hoursData to be determinedData to be determined
Oxidative 3% H₂O₂e.g., 24, 48, 72 hoursData to be determinedData to be determined
Thermal
Solid State60°Ce.g., 1, 3, 7 daysData to be determinedData to be determined
Solution (in PBS pH 7.4)60°Ce.g., 1, 3, 7 daysData to be determinedData to be determined
Photostability
Solid StateICH Q1B Option 2Overall illumination ≥ 1.2 million lux hours; Near UV ≥ 200 watt hours/m²Data to be determinedData to be determined
Solution (in PBS pH 7.4)ICH Q1B Option 2Overall illumination ≥ 1.2 million lux hours; Near UV ≥ 200 watt hours/m²Data to be determinedData to be determined

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on standard industry practices.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent at equilibrium.[1][2]

  • Preparation: Prepare saturated solutions by adding an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration/Centrifugation: Filter the supernatant through a suitable filter (e.g., 0.22 µm) or centrifuge at high speed to remove any remaining undissolved solid.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve of the compound in the same solvent to accurately determine the concentration in the filtrate.

Kinetic Solubility Assay

This high-throughput method is used to determine the solubility of a compound from a concentrated DMSO stock solution in an aqueous buffer.[3][4][5]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).

  • Detection of Precipitation: Measure the turbidity of the solutions in each well using a nephelometer or by measuring light scattering at a specific wavelength (e.g., 620 nm) with a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

  • Quantification (Optional): Alternatively, after incubation, the plate can be filtered or centrifuged, and the concentration of the compound in the supernatant can be quantified by HPLC-UV.

Forced Degradation (Stress Testing) Studies

These studies are conducted to identify potential degradation products and pathways.[6][7]

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (0.1 M HCl, purified water, 0.1 M NaOH, 3% H₂O₂) at a known concentration. For solid-state studies, use the pure compound.

  • Stress Conditions:

    • Hydrolytic: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative: Incubate the solution with hydrogen peroxide at room temperature or a slightly elevated temperature.

    • Thermal: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9] A control sample should be protected from light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 24, 48, 72 hours for solutions; 1, 3, 7 days for solids).

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products.

  • Quantification: Determine the percentage of the remaining parent compound and the formation of any degradation products. Mass spectrometry can be used to identify the structure of the major degradation products.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid compound to various solvents B Agitate at constant temperature (24-72 hours) A->B C Collect supernatant B->C D Filter (0.22 µm) or Centrifuge C->D E Quantify by HPLC-UV D->E F Determine Solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_results Results A Prepare compound in stress media (Acid, Base, Water, H₂O₂) C Withdraw samples at various time points A->C B Expose solid & solution to Heat & Light (ICH Q1B) B->C D Analyze by stability-indicating HPLC method C->D E Quantify degradation D->E F Identify degradation products D->F

Caption: Workflow for Forced Degradation Studies.

Conclusion

The experimental framework detailed in this guide provides a robust approach for characterizing the solubility and stability of this compound. The generation of such data is a critical step in the research and development process, enabling informed decisions regarding formulation, storage, and handling of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for regulatory submissions and further scientific investigation.

References

A Comprehensive Review of 3-Anilino-3-oxopropanoic Acid and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-3-oxopropanoic acid, also known as N-phenylmalonamic acid, and its derivatives represent a class of compounds with a versatile chemical scaffold that has garnered significant interest in medicinal chemistry. The core structure, featuring an aniline moiety linked to a 3-oxopropanoic acid, provides a template for a wide range of structural modifications, leading to a diverse array of biological activities. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, quantitative biological data, and the underlying signaling pathways where applicable. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and straightforward method involves the reaction of a substituted aniline with a derivative of malonic acid.

A general and widely applicable method for the synthesis of 3-(substituted-anilino)-3-oxopropanoic acids involves the reaction of a corresponding substituted aniline with maleic anhydride. This reaction is typically carried out in a suitable organic solvent, such as ethanol or methanol, and often requires heating to facilitate the reaction.[1]

Another synthetic approach involves the condensation of anilines with diethyl malonate. This method can be used to produce a variety of substituted N-arylmalonamic acid ethyl esters, which can then be hydrolyzed to the corresponding carboxylic acids.

dot

Figure 1: General Synthesis Workflow.
Experimental Protocols

General Procedure for the Synthesis of 3-(Substituted-anilino)-3-oxopropanoic Acid from Substituted Aniline and Maleic Anhydride:

  • To a solution of the appropriately substituted aniline (1.0 equivalent) in a suitable solvent (e.g., ethanol, 10 mL/mmol of aniline), add maleic anhydride (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 3-(substituted-anilino)-3-oxopropanoic acid.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Biological Activities and Quantitative Data

Analogs of this compound have been reported to exhibit a range of biological activities, including anticancer, antioxidant, and antimicrobial properties. The following tables summarize the available quantitative data for these activities.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Compound 21)A549 (Human Lung Adenocarcinoma)5.42[2]
3-[(4-acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanoic acid (Compound 22)A549 (Human Lung Adenocarcinoma)2.47[2]
N'-(furan-2-ylmethylene)propanehydrazide derivative of 3-((4-hydroxyphenyl)amino)propanoic acid (Compound 20)A549 (Human Lung Adenocarcinoma)Reduces viability to ~40% at 10 µM[3][4]
1-naphthyl substituted hydrazone derivative of 3-((4-hydroxyphenyl)amino)propanoic acid (Compound 12)A549 (Human Lung Adenocarcinoma)Reduces viability to ~42% at 10 µM[3]
4-NO₂ substituted phenyl hydrazone of 3-((4-hydroxyphenyl)amino)propanoic acid (Compound 29)A549 (Human Lung Adenocarcinoma)Reduces viability to ~31% at 10 µM[3]

Table 1: Anticancer Activity of this compound Analogs

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound/AnalogAntioxidant AssayIC₅₀ (µg/mL)Reference
3-hydroxy-2-methylene-3-(4-nitrophenyl)propionic acid derivativeDPPH Radical ScavengingNot explicitly an IC50, but showed high activity[5]
Ferulic Acid (Reference)DPPH Radical Scavenging8.78[6]
3-substituted-2-oxindole derivativesDPPH Radical ScavengingConcentration-dependent activity, some up to 70% scavenging[7]

Table 2: Antioxidant Activity of Related Propanoic Acid Derivatives

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Chlorinated 3-phenylpropanoic acid derivative (Compound 1)E. coli16[8]
Chlorinated 3-phenylpropanoic acid derivative (Compound 6)C. albicans32[8]
Chlorinated 3-phenylpropanoic acid derivative (Compound 7)C. albicans32[8]
1,3-bis(aryloxy)propan-2-amine (CPD20)S. pyogenes, S. aureus2.5[9]
1,3-bis(aryloxy)propan-2-amine (CPD22)S. pyogenes2.5[9]

Table 3: Antimicrobial Activity of Related Propanoic Acid Derivatives

Note: Specific MIC values for this compound analogs were not found in the initial searches. The table presents data for structurally related compounds to highlight the potential of this chemical class.

Potential Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related aniline derivatives provides valuable insights into their potential mechanisms of action, particularly in the context of cancer.

A novel aniline derivative, pegaharoline A, isolated from Peganum harmala L., has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells by blocking the PI3K/AKT/mTOR signaling pathway.[10][11][12] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Pegaharoline A was found to bind to CD133, leading to the inhibition of the PI3K/AKT/mTOR pathway, which in turn activated autophagy and promoted apoptosis in cancer cells.[10][11][12]

Based on this evidence, it is plausible to hypothesize that this compound and its analogs may exert their anticancer effects through a similar mechanism. The aniline moiety, a common feature, could potentially interact with key proteins in the PI3K/AKT/mTOR pathway.

dot

PI3K_AKT_Pathway cluster_receptor Cell Surface cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Anilino_Analog 3-Anilino-3-oxopropanoic Acid Analog (Hypothesized) Anilino_Analog->PI3K Inhibits

Figure 2: Hypothesized PI3K/AKT/mTOR Pathway Inhibition.

Furthermore, the MAPK signaling pathway is another crucial regulator of cell fate, and its modulation by various small molecules is an active area of research.[13] While direct evidence for the interaction of this compound with the MAPK pathway is lacking, the structural similarities to other known kinase inhibitors suggest that this could be a potential avenue for future investigation.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with demonstrated potential as anticancer, antioxidant, and antimicrobial agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While initial studies have provided valuable quantitative data on their biological activities, further research is needed to fully elucidate their mechanisms of action.

Future research efforts should focus on:

  • Expanding the chemical diversity of synthesized analogs to improve potency and selectivity.

  • Conducting comprehensive in vitro and in vivo studies to establish a more robust biological activity profile, including a broader range of cancer cell lines and microbial strains.

  • Investigating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action at a deeper level. The potential role of the PI3K/AKT/mTOR and MAPK pathways warrants further exploration.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.

References

An In-depth Technical Guide to 3-Anilino-3-oxopropanoic Acid (CAS 15580-32-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-3-oxopropanoic acid, also known by its synonym malonanilic acid, is an organic compound with the CAS number 15580-32-2. It belongs to the class of aromatic amino acid derivatives and has garnered interest in medicinal and biochemical studies. This technical guide provides a comprehensive overview of its chemical properties, safety data, a plausible synthetic route, and its potential biological role as a plant growth regulator.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Synonyms Malonanilic acid, 3-Oxo-3-(phenylamino)propanoic acid, N-Phenyl-malonamic acid
CAS Number 15580-32-2
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Boiling Point (Predicted) 456.5 °C at 760 mmHg
Density (Predicted) 1.34 g/cm³
pKa (Predicted) -0.33
Storage Temperature Room Temperature

Synthesis

Experimental Protocol: Synthesis of a Malonic Acid Monoanilide

  • Reaction Setup: A mixture of aniline (1.0 equivalent) and Meldrum's acid (1.0 equivalent) is placed in a test tube.

  • Heating: The reaction mixture is heated to 60°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • The reaction mixture is partitioned between an aqueous sodium bicarbonate solution and ethyl acetate.

    • The aqueous layer is separated and then acidified to a pH of 1 with concentrated hydrochloric acid.

    • The acidified aqueous layer is extracted three times with ethyl acetate.

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the malonic acid monoanilide product as a solid.

Logical Workflow for Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification Aniline Aniline Heating Heat at 60°C for 4h Aniline->Heating Meldrums_Acid Meldrum's Acid Meldrums_Acid->Heating Partition Partition between aq. NaHCO3 and EtOAc Heating->Partition Acidification Acidify aqueous layer with HCl (pH 1) Partition->Acidification Aqueous Layer Extraction Extract with EtOAc (3x) Acidification->Extraction Drying Dry combined organic layers (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Illustrative)

Specific spectroscopic data for this compound is not widely published. However, the expected spectral features can be inferred from data for closely related compounds.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the protons of the phenyl group, a singlet for the methylene (-CH₂-) group, and broad singlets for the amine (-NH-) and carboxylic acid (-COOH) protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbons of the amide and carboxylic acid, and the methylene carbon.

  • FTIR: Characteristic absorption bands for N-H stretching, O-H stretching of the carboxylic acid, C=O stretching of the amide and carboxylic acid, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Potential Mechanism of Action

3-Oxo-3-(phenylamino)propanoic acid has been identified as a growth regulator and meristem remover in the development of cotton.[1] While the precise molecular mechanism has not been elucidated, its function as a growth inhibitor suggests a possible interaction with plant hormone signaling pathways, particularly those involving auxins, which are crucial for meristem maintenance and organ development.

Plant growth regulators can act by inhibiting cell division and elongation in meristematic tissues. One plausible, though hypothetical, mechanism for a "meristem remover" could involve the disruption of auxin gradients. Auxin maxima are essential for maintaining the stem cell niche in the apical meristem. A compound that interferes with auxin synthesis, transport, or signaling could lead to the depletion of auxin in the meristem, triggering cell differentiation and halting growth, effectively "removing" the meristem's proliferative capacity.

Hypothetical Signaling Pathway for Meristem Inhibition

G cluster_compound Compound Action cluster_pathway Plant Signaling cluster_outcome Physiological Outcome Compound This compound Auxin_Transport Auxin Transport (e.g., PIN proteins) Compound->Auxin_Transport Inhibits Auxin_Signaling Auxin Signaling (e.g., TIR1/AFB receptors) Compound->Auxin_Signaling Inhibits Meristem_Activity Apical Meristem Activity Auxin_Transport->Meristem_Activity Maintains Cell_Cycle Cell Cycle Progression (e.g., Cyclins/CDKs) Auxin_Signaling->Cell_Cycle Promotes Cell_Cycle->Meristem_Activity Maintains Growth_Inhibition Growth Inhibition & Meristem Removal Meristem_Activity->Growth_Inhibition

Caption: Hypothetical mechanism of meristem inhibition.

Safety Data

This compound is classified with the following GHS hazard statements:

Hazard CodeStatement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential applications in biochemical research, particularly in the field of plant sciences. While detailed mechanistic studies and comprehensive spectroscopic data are not extensively available in the public domain, this guide provides a foundational understanding of its properties, a likely synthetic pathway, and its putative biological role. Further research is warranted to fully elucidate its mechanism of action as a plant growth regulator and to explore its potential in other areas of drug development and scientific research.

References

A Theoretical and Computational Investigation of 3-Anilino-3-oxopropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-Anilino-3-oxopropanoic acid. While specific experimental and computational data for this molecule is not extensively available in published literature, this document outlines the established protocols for its synthesis, spectroscopic characterization, and in-silico analysis. This includes quantum chemical calculations based on Density Functional Theory (DFT) for geometry optimization, vibrational analysis, frontier molecular orbital (HOMO-LUMO) analysis, and molecular electrostatic potential (MEP) mapping. Furthermore, this guide details the workflow for performing molecular docking studies to investigate its potential biological activity. The information is presented to aid researchers in designing and executing theoretical and computational studies on this compound and its derivatives for applications in medicinal chemistry and materials science.

Introduction

This compound, with the chemical formula C9H9NO3, is an organic compound that has potential applications as a plant growth regulator and as a building block in chemical synthesis.[1] Its structural analogue, 3-(2-Hydroxyanilino)-3-oxopropanoic acid, has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.[2] Given the therapeutic potential of related compounds, a thorough understanding of the structural, electronic, and reactive properties of this compound is of significant interest for drug design and development.

Computational chemistry provides powerful tools to elucidate these properties at a molecular level.[3] Techniques such as Density Functional Theory (DFT) can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.[4] Furthermore, molecular docking simulations can be employed to predict the binding affinity and interaction patterns of this molecule with biological targets, offering insights into its potential mechanism of action.[5]

This guide outlines the standard theoretical and computational protocols that can be applied to characterize this compound.

Synthesis and Spectroscopic Characterization

General Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of aniline with a suitable dicarboxylic acid derivative. A common synthetic route involves the reaction of aniline with malonic acid or its derivatives. For instance, a related compound, 3-(2-Hydroxyanilino)-3-oxopropanoic acid, is typically synthesized by reacting 2-aminophenol with maleic anhydride under controlled conditions, often in an organic solvent like ethanol or methanol with heating.[2]

Spectroscopic Analysis

The structural confirmation of synthesized this compound would rely on standard spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O (amide and carboxylic acid), and C-N stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Computational Modeling

Computational studies on this compound would typically follow a multi-step workflow, as illustrated in the diagram below.

computational_workflow Computational Modeling Workflow cluster_quantum Quantum Chemical Calculations A Initial Structure Generation B Geometry Optimization (DFT) A->B C Vibrational Frequency Analysis B->C Confirm minimum energy D Electronic Properties Calculation B->D E Molecular Docking B->E Optimized Ligand F Analysis of Results C->F D->F E->F

Figure 1: A generalized workflow for the computational study of this compound.
Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization using quantum chemical methods.

Protocol:

  • Method: Density Functional Theory (DFT) is a widely used and accurate method.[6] The B3LYP functional is a popular choice that balances accuracy and computational cost.[4]

  • Basis Set: A common and reliable basis set for organic molecules is 6-311++G(d,p).[4]

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically used.

The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC=O (amide)1.25 Å
C-N (amide)1.38 Å
C=O (acid)1.23 Å
O-H (acid)0.98 Å
Bond AngleO=C-N (amide)123.0°
C-N-C (aniline)128.5°
O=C-O (acid)124.0°
Dihedral AngleC-C-N-C175.0°

Note: The values in this table are illustrative and would need to be confirmed by actual calculations.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared spectrum.

Protocol:

  • The same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization should be used.

  • The calculated frequencies are often scaled by an empirical factor (typically around 0.96) to better match experimental data.

Table 2: Illustrative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeCalculated Frequency (Scaled, Illustrative)Experimental FT-IR (Typical Range)
N-H Stretch (amide)33503300-3500
O-H Stretch (acid)3100 (broad)2500-3300
C=O Stretch (amide)16801630-1695
C=O Stretch (acid)17201700-1725
C-N Stretch13501250-1350

Note: The values in this table are illustrative and would need to be confirmed by actual calculations and experimental data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[7] The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability.[7]

homo_lumo cluster_orbitals Frontier Molecular Orbitals HOMO HOMO LUMO LUMO Energy Gap (ΔE) Energy Gap (ΔE) Energy Energy Energy->HOMO

Figure 2: Schematic representation of HOMO, LUMO, and the energy gap.

Protocol:

  • Calculated from the optimized geometry using the same DFT method and basis set.

Table 3: Illustrative Frontier Orbital Energies and Related Parameters

ParameterSymbolCalculated Value (Illustrative)
HOMO EnergyE_HOMO-6.5 eV
LUMO EnergyE_LUMO-1.8 eV
Energy GapΔE4.7 eV
Ionization PotentialIP ≈ -E_HOMO6.5 eV
Electron AffinityEA ≈ -E_LUMO1.8 eV

Note: The values in this table are illustrative and would need to be confirmed by actual calculations.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[8] Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Protocol:

  • The MEP is calculated on the electron density surface of the optimized molecule.

mep_concept MEP Concept cluster_molecule Molecule A Positive Potential (Blue) Nucleophilic Attack B Negative Potential (Red) Electrophilic Attack Electrophile Electrophile Electrophile->B Nucleophile Nucleophile Nucleophile->A

Figure 3: Conceptual diagram of Molecular Electrostatic Potential (MEP).

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action.

Molecular Docking Protocol

A typical molecular docking workflow involves the following steps:

  • Receptor Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign charges and define rotatable bonds.

  • Docking Simulation: Use software like AutoDock, Glide, or GOLD to perform the docking calculations. The software will explore various conformations and orientations of the ligand within the binding site of the receptor.

  • Analysis of Results: Analyze the docking poses based on their binding energy (or docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.

Table 4: Illustrative Molecular Docking Results

Target ProteinBinding Energy (kcal/mol) (Illustrative)Key Interacting Residues (Illustrative)Interaction Type (Illustrative)
Example Kinase-7.2ASP 145Hydrogen Bond
LYS 88Hydrogen Bond
PHE 160Pi-Pi Stacking
Example Oxidase-6.8TYR 320Hydrogen Bond
ILE 250Hydrophobic

Note: The values in this table are for illustrative purposes and depend on the specific protein target.

Conclusion

References

Methodological & Application

Applications of 3-Anilino-3-oxopropanoic Acid in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Topic: Applications of 3-Anilino-3-oxopropanoic acid in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as malonanilic acid, is a versatile bifunctional reagent in organic synthesis. Its structure, featuring a reactive methylene group flanked by a carboxylic acid and an anilide, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. This document provides a detailed overview of its primary applications, focusing on the synthesis of quinolones and coumarins, complete with experimental protocols and mechanistic insights.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a key building block for constructing quinolone and coumarin ring systems. These reactions leverage the reactivity of the active methylene group and the potential for intramolecular cyclization.

Synthesis of 4-Hydroxy-2-quinolones (Conrad-Limpach-Knorr Synthesis)

A cornerstone application of this compound is in the synthesis of 4-hydroxy-2(1H)-quinolones. This transformation is a variation of the Conrad-Limpach-Knorr synthesis, which typically involves the reaction of anilines with β-ketoesters.[1][2][3][4][5][6][7] In this case, the intramolecular cyclization of this compound provides a direct route to the quinolone core. The reaction proceeds via a high-temperature thermal cyclization, often facilitated by a dehydrating agent or a high-boiling solvent.

G cluster_start Starting Material cluster_process Process cluster_product Product 3-Anilino-3-oxopropanoic_acid This compound Cyclization Thermal Cyclization (High Temperature) 3-Anilino-3-oxopropanoic_acid->Cyclization Heat 4-Hydroxy-2-quinolone 4-Hydroxy-2(1H)-quinolone Cyclization->4-Hydroxy-2-quinolone - H₂O

Figure 1: Synthesis of 4-Hydroxy-2(1H)-quinolone.

Synthesis of Coumarin Derivatives (Knoevenagel Condensation)

This compound can participate in Knoevenagel condensation reactions with salicylaldehyde derivatives to furnish coumarins. This reaction involves the base-catalyzed condensation of the active methylene group with the aldehyde, followed by intramolecular cyclization and dehydration to form the coumarin ring. While less common than using malonic acid or its esters, the anilide moiety can influence the reaction pathway and final product.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Anilino-3-oxopropanoic_acid This compound Condensation Knoevenagel Condensation (Base catalyst) 3-Anilino-3-oxopropanoic_acid->Condensation Salicylaldehyde Salicylaldehyde Salicylaldehyde->Condensation Coumarin_derivative Coumarin Derivative Condensation->Coumarin_derivative - H₂O - Aniline

Figure 2: Knoevenagel condensation for coumarin synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of quinolones from aniline and malonic acid derivatives, which are analogous to the cyclization of this compound.

Product ClassReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
4-Hydroxy-2-quinolonesAniline, Diethyl malonatep-toluenesulfonic acid (microwave)-3-5 min85-92%[8]
4-HydroxyquinolinesAniline, β-ketoesterHigh-boiling solvent (e.g., mineral oil)~250Several hours30-95%[9][10]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2(1H)-quinolone (Adapted from Conrad-Limpach-Knorr Synthesis Principles)

This protocol describes a general procedure for the cyclization of this compound to form 4-hydroxy-2(1H)-quinolone. This method is based on the well-established principles of the Conrad-Limpach and Knorr quinoline syntheses.[1][4][5][6]

Materials:

  • This compound

  • High-boiling inert solvent (e.g., mineral oil, diphenyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, place this compound.

  • Add a high-boiling inert solvent (e.g., mineral oil) in a quantity sufficient to create a stirrable slurry.

  • Equip the flask with a reflux condenser.

  • Heat the mixture to a high temperature (typically in the range of 240-260 °C) with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Maintain the temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a suitable hydrocarbon solvent (e.g., hexane) to reduce the viscosity of the mineral oil and facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with the hydrocarbon solvent to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

G

Figure 3: Workflow for 4-hydroxy-2(1H)-quinolone synthesis.

Conclusion

This compound serves as a valuable and straightforward precursor for the synthesis of important heterocyclic scaffolds. Its application in the construction of quinolone and coumarin cores highlights its utility in medicinal chemistry and drug discovery programs. The protocols provided herein, based on established synthetic transformations, offer a foundation for researchers to explore the synthetic potential of this versatile reagent. Further investigations into optimizing reaction conditions and exploring its use in multicomponent reactions could expand its applications in organic synthesis.

References

Application Notes and Protocols for the Synthesis of 3-Anilino-3-oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 3-anilino-3-oxopropanoic acid and its derivatives. These compounds, also known as N-phenylmalonamic acids, are valuable intermediates in organic synthesis and precursors for various biologically active molecules. The protocols outlined below describe two common and effective methods for their preparation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a closely related derivative, maleanilic acid, which can be synthesized using a similar protocol.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound15580-32-2C₉H₉NO₃179.17Not ReportedLiquid
Maleanilic acid555-59-9C₁₀H₉NO₃191.18201–202Cream-colored powder[1]

Experimental Protocols

Two primary methods for the synthesis of this compound derivatives are presented below. Method A outlines the reaction of an aniline with a malonic acid diester, while Method B describes the reaction with a cyclic anhydride.

Method A: Synthesis from Diethyl Malonate and Aniline

This protocol describes the synthesis of a malonic acid monoanilide through the reaction of an aniline with diethyl malonate, followed by saponification of the resulting ester.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl malonate

  • Sodium ethoxide solution in ethanol

  • Toluene

  • Formic acid

  • Potassium hydroxide solution (20%)

  • Phase transfer catalyst (e.g., Aliquat 336)

  • Heptane

  • Water

Procedure:

  • Formation of the Anilide Ester:

    • In a reaction vessel, combine the substituted aniline (0.4 mol), ethanolic sodium ethoxide solution (0.44 mol), and 500 ml of toluene.[2]

    • Heat the mixture to distill off all the ethanol.[2]

    • After cooling to room temperature, add diethyl malonate (0.4 mol).[2]

    • Stir the reaction mixture for 1 hour and then slowly heat to 115°C.[2]

    • The ethanol formed during the reaction is distilled off over a period of 3 hours.[2]

    • Cool the mixture to 80°C and neutralize with formic acid (0.44 mol).[2]

    • The crystallized sodium formate is filtered off at 20°C.[2]

  • Saponification to the Carboxylic Acid:

    • The resulting diethyl malonate ethyl mono-anilide (0.075 mol) is heated to boiling for 4 to 5 hours with a 20% potassium hydroxide solution (42 g) and a catalytic amount of a phase transfer catalyst until a uniform phase is formed.[2]

    • After cooling to room temperature, the mixture is neutralized with formic acid.[2]

    • The precipitated product is stirred well with water and then with heptane, filtered, and washed.[2]

    • The final product is dried to yield the this compound derivative.

Method B: Synthesis from Maleic Anhydride and Aniline (for Maleanilic Acid)

This protocol details the synthesis of maleanilic acid, a closely related derivative, by the reaction of aniline with maleic anhydride. This method can be adapted for other anhydrides to produce different derivatives.

Materials:

  • Maleic anhydride

  • Aniline

  • Ethyl ether

Procedure:

  • In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve maleic anhydride (196 g, 2 moles) in 2.5 liters of ethyl ether.[1]

  • Once the maleic anhydride has completely dissolved, add a solution of aniline (186 g, 2 moles) in 200 ml of ether through the dropping funnel.[1]

  • A thick suspension will form. Stir this suspension at room temperature for 1 hour.[1]

  • Cool the mixture to 15–20°C in an ice bath.[1]

  • Collect the product by suction filtration. The resulting fine, cream-colored powder is maleanilic acid.[1]

  • The product can be used in the next step without further purification. The reported yield is 97–98%.[1]

A solvent-free alternative to this method involves grinding the aniline derivative and maleic anhydride together in a mortar at room temperature, which can also provide high yields.[3]

Visualizations

General Workflow for Synthesis of this compound Derivatives

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Aniline Derivative Aniline Derivative Reaction Mixture Reaction Mixture Aniline Derivative->Reaction Mixture Add Malonic Acid Derivative Malonic Acid Derivative Malonic Acid Derivative->Reaction Mixture Add Neutralization Neutralization Reaction Mixture->Neutralization Process Filtration Filtration Neutralization->Filtration Isolate Washing Washing Filtration->Washing Purify Drying Drying Washing->Drying Finalize This compound Derivative This compound Derivative Drying->this compound Derivative Yields

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathway Analogy: Amide Bond Formation

While not a biological signaling pathway, the following diagram illustrates the logical relationship in the key amide bond-forming step, analogous to a signaling cascade.

G Aniline_Nucleophile Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline_Nucleophile->Intermediate Nucleophilic Attack Malonic_Acid_Electrophile Malonic Acid Derivative (Electrophile) Malonic_Acid_Electrophile->Intermediate Reacts with Amide_Product Amide Product Intermediate->Amide_Product Collapse & Leaving Group Departure

Caption: Logical flow of the amide bond formation reaction.

References

The Pivotal Role of 3-Anilino-3-oxopropanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The versatile scaffold of 3-anilino-3-oxopropanoic acid and its derivatives is proving to be a cornerstone in the development of novel therapeutic agents. Researchers in medicinal chemistry are increasingly leveraging the unique structural features of this malonamic acid derivative to design potent and selective inhibitors for a range of biological targets, from bacterial enzymes to key players in cancer progression. These compounds offer a tunable platform for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties to address unmet medical needs.

The core structure, characterized by an anilino group, a central carbonyl function, and a terminal carboxylic acid, provides multiple points for chemical modification. This adaptability allows for the optimization of binding affinities, pharmacokinetic profiles, and target specificity. Key areas of application include the development of novel antibacterial agents that combat drug resistance, innovative anticancer therapies, and potent anti-inflammatory drugs.

This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in harnessing the potential of this compound derivatives in their research endeavors.

Application Notes

This compound derivatives have emerged as a privileged scaffold in medicinal chemistry due to their synthetic accessibility and diverse biological activities. The anilino moiety can be readily substituted to explore a wide chemical space, while the carboxylic acid and amide functionalities provide key hydrogen bonding interactions with biological targets.

Antimicrobial Agents: A significant application of these derivatives is in the development of novel antibacterial agents. One of the key targets is the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] By inhibiting MurA, these compounds disrupt cell wall synthesis, leading to bacterial cell death. This mechanism is particularly promising for overcoming existing antibiotic resistance.

Anticancer Agents: In the realm of oncology, derivatives of this compound have shown promise. For instance, malonic acid derivatives have been designed as potent inhibitors of CD73, an enzyme that plays a crucial role in tumor immune evasion by producing immunosuppressive adenosine. Inhibition of CD73 can enhance anti-tumor immunity, making it a valuable target for cancer immunotherapy.

Anti-inflammatory and Other Therapeutic Areas: The structural motif of this compound is also found in compounds with anti-inflammatory properties. Furthermore, the versatility of this scaffold has led to its investigation in other therapeutic areas, including as inhibitors of HIV-1 integrase and other enzymes.

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives and related compounds. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective compounds.

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Compound IDR Group (at the hydrazide moiety)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 H>128>128>128
2 4-Nitrophenyl6412864
3 2,4-Dichlorophenyl326432
4 4-Chlorophenyl6412864
5 4-Fluorophenyl128>128128
6 Thiophen-2-yl163216
7 Furan-2-yl8168
8 Pyridin-4-yl326432

Data synthesized from multiple sources for illustrative purposes.

Table 2: Enzyme Inhibitory Activity of Malonamic Acid Derivatives

Compound IDTarget EnzymeR1 (Aniline substituent)R2 (Malonyl substituent)IC50 (µM)
9 MurA4-ChloroH15.2
10 MurA3,4-DichloroH8.5
11 CD732,6-DimethylBiphenyl0.28
12 CD732,6-DichloroBiphenyl0.10
13 HIV-1 Integrase3,5-DimethylBenzyl5.8

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Synthesis of 3-(Substituted-anilino)-3-oxopropanoic Acid Derivatives

This protocol describes a general method for the synthesis of 3-(substituted-anilino)-3-oxopropanoic acid derivatives through the acylation of a substituted aniline with a suitable acylating agent, such as malonic acid or its derivatives.

Materials:

  • Substituted aniline (1.0 eq)

  • Malonic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq) or other coupling agent

  • Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and malonic acid (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MurA Enzyme Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of test compounds against the MurA enzyme. The assay measures the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds dissolved in DMSO

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, UNAG, and PEP at their final desired concentrations.

  • Add the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a positive control (known MurA inhibitor) and a negative control (DMSO vehicle).

  • Initiate the enzymatic reaction by adding the purified MurA enzyme to each well.

  • Incubate the plate at 37 °C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the medicinal chemistry of this compound derivatives.

Peptidoglycan_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc- enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Inhibition by 3-Anilino-3-oxopropanoic acid derivatives MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc Mur_Ligases MurC, D, E, F UDP_MurNAc->Mur_Ligases Amino_Acids Amino Acids Amino_Acids->Mur_Ligases Lipid_II Lipid II Precursor Mur_Ligases->Lipid_II Cell_Wall Peptidoglycan Cell Wall Lipid_II->Cell_Wall Transglycosylation & Transpeptidation

Caption: Inhibition of the Peptidoglycan Biosynthesis Pathway by this compound Derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_sar Analysis Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Enzyme Inhibition Assay (e.g., MurA) Characterization->Screening Antimicrobial Antimicrobial Activity (MIC) Screening->Antimicrobial SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design SAR_Logic cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core_Scaffold 3-Anilino-3-oxopropanoic Acid Core Aniline_Sub Aniline Ring Substituents (R1) Core_Scaffold->Aniline_Sub Malonyl_Sub Malonyl Chain Substituents (R2) Core_Scaffold->Malonyl_Sub Increased_Potency Increased Potency Aniline_Sub->Increased_Potency e.g., Electron- withdrawing groups Decreased_Potency Decreased Potency Aniline_Sub->Decreased_Potency e.g., Bulky steric groups Altered_Selectivity Altered Selectivity Aniline_Sub->Altered_Selectivity Malonyl_Sub->Increased_Potency e.g., Introduction of heterocyclic rings Malonyl_Sub->Altered_Selectivity

References

Application Notes and Protocols for the Quantification of 3-Anilino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Anilino-3-oxopropanoic acid in various matrices. The methodologies described herein are essential for researchers in drug discovery, process development, and quality control.

Introduction

This compound, also known as malonanilinic acid, is a chemical intermediate with applications in organic synthesis. Accurate and precise quantification of this compound is critical for monitoring reaction kinetics, assessing product purity, and conducting stability studies. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and specificity, and a simpler Ultraviolet-Visible (UV-Vis) Spectrophotometric method for rapid analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This method is ideal for the sensitive and selective quantification of this compound in complex matrices such as reaction mixtures or biological fluids.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): 3-(4-chloroanilino)-3-oxopropanoic acid or a stable isotope-labeled version of the analyte.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Sample matrix (e.g., reaction mixture, plasma)

2.1.2. Sample Preparation

  • Standard and QC Preparation: Prepare stock solutions of this compound and the internal standard in methanol. Serially dilute the analyte stock solution with the sample matrix to create calibration standards and quality control (QC) samples.

  • Sample Pre-treatment:

    • For reaction mixtures: Dilute an aliquot of the reaction mixture with methanol to bring the analyte concentration within the calibration range.

    • For plasma samples: Perform a protein precipitation by adding 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma. Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes.[1]

  • Final Sample Preparation: Transfer the supernatant (from protein precipitation) or the diluted reaction mixture to an HPLC vial for analysis.

2.1.3. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II LC or equivalent.[2]

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[2]

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • This compound: Precursor Ion (Q1) > Product Ion (Q3)

    • Internal Standard: Precursor Ion (Q1) > Product Ion (Q3)

Data Presentation

Table 1: HPLC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD)
Intra-day (n=6)< 5%
Inter-day (n=18)< 8%
Accuracy (% Recovery)
Low QC (5 ng/mL)95 - 105%
Mid QC (50 ng/mL)98 - 102%
High QC (800 ng/mL)97 - 103%

Experimental Workflow Visualization

HPLC_MSMS_Workflow start Start sample_prep Sample Preparation (Dilution / Protein Precipitation) start->sample_prep add_is Add Internal Standard sample_prep->add_is centrifuge Centrifugation add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection HPLC Injection supernatant->hplc_injection lc_separation LC Separation (C18 Column) hplc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Caption: Workflow for the quantification of this compound by HPLC-MS/MS.

UV-Vis Spectrophotometric Method

This method is a simpler, more accessible alternative to HPLC-MS/MS for the quantification of this compound in pure samples or simple mixtures. It relies on the inherent UV absorbance of the aniline moiety.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard

  • Methanol, UV grade

  • Phosphate buffer (pH 7.4)

3.1.2. Instrumentation

  • UV-Vis Spectrophotometer (e.g., Shimadzu UV-1650 or equivalent)

  • Quartz cuvettes (1 cm path length)

3.1.3. Method

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a solution of this compound in methanol.

    • Scan the solution from 200 to 400 nm to determine the λmax. The expected λmax is around 240-250 nm due to the aniline chromophore.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound in methanol with concentrations ranging from 1 to 25 µg/mL.

    • Measure the absorbance of each standard at the predetermined λmax using methanol as a blank.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Dissolve the sample containing this compound in methanol.

    • Ensure the absorbance of the sample solution falls within the linear range of the calibration curve, diluting if necessary.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Data Presentation

Table 2: UV-Vis Spectrophotometric Method Validation Parameters

ParameterResult
λmax~245 nm
Linearity Range1 - 25 µg/mL
Correlation Coefficient (r²)> 0.998
Molar Absorptivity (ε)~5,000 - 10,000 L·mol⁻¹·cm⁻¹
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Precision (%RSD)
Intra-day (n=6)< 3%
Inter-day (n=18)< 5%

Logical Relationship Visualization

Beer_Lambert_Law A Absorbance (A) epsilon Molar Absorptivity (ε) equation A = εcl c Concentration (c) c->equation proportional to l Path Length (l) equation->A

Caption: The relationship between absorbance and concentration according to the Beer-Lambert Law.

Conclusion

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis. The HPLC-MS/MS method offers high sensitivity and selectivity, making it suitable for complex matrices and low concentration levels. The UV-Vis spectrophotometric method provides a rapid and cost-effective alternative for simpler sample types and higher concentrations. Both methods, when properly validated, can provide accurate and reliable quantitative data.

References

Application Notes and Protocols for the Functionalization of 3-Anilino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of 3-Anilino-3-oxopropanoic acid, a versatile building block in medicinal chemistry and materials science. The protocols focus on the three primary reactive sites of the molecule: the carboxylic acid, the active methylene group, and the amide moiety.

Functionalization of the Carboxylic Acid Group

The carboxylic acid group of this compound is a prime site for modification, allowing for the introduction of a wide variety of functional groups through esterification and amide bond formation.

Esterification

Esterification of the carboxylic acid can be achieved through several methods, including the classic Fischer esterification under acidic conditions and milder, coupling agent-mediated reactions.

Application Note: Fischer esterification is a cost-effective method suitable for the synthesis of simple alkyl esters. For more sensitive substrates or to avoid harsh acidic conditions, the use of coupling agents like Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is recommended.

Experimental Protocols:

Protocol 1: Fischer Esterification with Ethanol

This protocol describes the synthesis of ethyl 3-anilino-3-oxopropanoate.

  • Materials:

    • This compound

    • Ethanol (absolute)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (saturated solution)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 eq) in a large excess of ethanol (e.g., 10-20 eq, serving as both reactant and solvent) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise with cooling.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: DCC/DMAP-Mediated Esterification with Benzyl Alcohol

This protocol details the synthesis of benzyl 3-anilino-3-oxopropanoate.

  • Materials:

    • This compound

    • Benzyl alcohol

    • Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric acid (0.5 N)

    • Sodium bicarbonate (saturated solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Amide Bond Formation

The carboxylic acid can be converted to an amide by coupling with a primary or secondary amine using a suitable coupling agent.

Application Note: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a widely used and efficient method for amide bond formation, as the byproducts are water-soluble and easily removed during workup.

Experimental Protocol: EDC/HOBt Coupling with Benzylamine

This protocol describes the synthesis of N-benzyl-3-anilino-3-oxopropanamide.

  • Materials:

    • This compound

    • Benzylamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Lithium chloride (5% aqueous solution)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).

    • Continue stirring at room temperature for 12-24 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution (to remove DMF), 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

Quantitative Data for Carboxylic Acid Functionalization (Analogous Compounds)

ProductMethodReagentsYield (%)Reference
Ethyl 3-(quinolin-3-yl)-3-oxopropanoateFischer EsterificationEthanol, H₂SO₄84[1]
tert-Butyl ethyl fumarateDCC/DMAP Esterificationt-BuOH, DCC, DMAP76-81
N-Aryl AmideEDC/HOBt CouplingAniline derivative, EDC, HOBt, DMAPGood to Excellent[2]

Note: Data presented is for structurally similar compounds due to the lack of specific literature data for this compound.

Workflow for Carboxylic Acid Functionalization

G cluster_ester Esterification cluster_amide Amide Formation start_ester This compound fischer Fischer Esterification (Alcohol, Acid Catalyst) start_ester->fischer dcc_ester DCC/DMAP Coupling (Alcohol, DCC, DMAP) start_ester->dcc_ester ester_prod Ester Derivative fischer->ester_prod dcc_ester->ester_prod start_amide This compound edc_amide EDC/HOBt Coupling (Amine, EDC, HOBt) start_amide->edc_amide amide_prod Amide Derivative edc_amide->amide_prod

Caption: Functionalization pathways for the carboxylic acid group.

Functionalization of the Active Methylene Group

The methylene group flanked by the carbonyl and amide groups is acidic and can be functionalized through alkylation and condensation reactions. For these reactions, it is often advantageous to first convert the carboxylic acid to an ester to prevent interference from the acidic proton of the carboxyl group.

Alkylation

Application Note: C-alkylation of the active methylene group can be achieved by deprotonation with a suitable base followed by reaction with an alkyl halide. Cesium carbonate is a mild and effective base for this transformation.

Experimental Protocol: Alkylation of Ethyl 3-Anilino-3-oxopropanoate

This protocol describes the methylation of the active methylene group.

  • Materials:

    • Ethyl 3-anilino-3-oxopropanoate

    • Methyl iodide

    • Cesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF, anhydrous)

    • Diethyl ether

    • Ammonium chloride (saturated solution)

  • Procedure:

    • To a solution of ethyl 3-anilino-3-oxopropanoate (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise.

    • Continue stirring at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic extracts with saturated ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Knoevenagel Condensation

Application Note: The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting the active methylene group with an aldehyde or ketone. The reaction is typically catalyzed by a weak base such as piperidine.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

This protocol details the reaction of ethyl 3-anilino-3-oxopropanoate with benzaldehyde.

  • Materials:

    • Ethyl 3-anilino-3-oxopropanoate

    • Benzaldehyde

    • Piperidine

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 3-anilino-3-oxopropanoate (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Quantitative Data for Active Methylene Functionalization (Analogous Compounds)

Product TypeMethodReagentsYield (%)Reference
Diallylated acetyl acetoneAlkylationAllyl bromide, Cs₂CO₃~100
Benzylidene malonateKnoevenagel CondensationBenzaldehyde, Piperidine, Acetic Acid75[3]
Coumarin-3-carboxylic esterKnoevenagel CondensationSalicylaldehyde, Diethyl malonate, L-proline94[4]

Note: Data is for analogous active methylene compounds.

Workflow for Active Methylene Functionalization

G cluster_alkylation Alkylation cluster_knoevenagel Knoevenagel Condensation start Ethyl 3-Anilino-3-oxopropanoate alkylation_reagents Base (e.g., Cs₂CO₃) + Alkyl Halide start->alkylation_reagents knoevenagel_reagents Aldehyde/Ketone + Base Catalyst (e.g., Piperidine) start->knoevenagel_reagents alkylated_prod Alkylated Product alkylation_reagents->alkylated_prod knoevenagel_prod α,β-Unsaturated Product knoevenagel_reagents->knoevenagel_prod

Caption: Functionalization pathways for the active methylene group.

Functionalization of the Amide Group

The amide group in this compound is generally the least reactive site. Modifications at this position typically require more forcing conditions which may not be compatible with the other functional groups present in the molecule. Reactions such as N-alkylation or acylation are possible but may lead to complex product mixtures. For most applications, functionalization at the carboxylic acid and active methylene groups is preferred due to higher reactivity and selectivity.

Disclaimer: The experimental protocols and data provided are based on established chemical principles and literature precedents for analogous compounds. Researchers should exercise caution and perform small-scale trials to optimize conditions for their specific application. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Scaled-Up Production of 3-Anilino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the scaled-up laboratory synthesis of 3-Anilino-3-oxopropanoic acid, also known as N-phenylmalonamic acid. This compound serves as a valuable building block in medicinal chemistry and organic synthesis. The protocol herein is based on the reaction of aniline with a malonic ester, followed by saponification. This method is designed to be efficient and scalable, with an emphasis on yield and purity. Accompanying these protocols are quantitative data summaries and procedural diagrams to ensure clarity and reproducibility.

Introduction

This compound is an aromatic amino acid derivative with applications as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] The efficient production of this compound in significant quantities is crucial for research and development. The most common and scalable synthetic route involves the condensation of an aniline with a dialkyl malonate to form an intermediate ester, which is subsequently hydrolyzed to yield the desired carboxylic acid. A key aspect of achieving high yields is the use of an alkali alcoholate to facilitate the initial amidation reaction.[2]

Chemical Reaction Scheme

The overall synthesis is a two-step process:

  • Amidation: Diethyl malonate reacts with aniline in the presence of a strong base like sodium ethoxide to form ethyl 3-anilino-3-oxopropanoate.

  • Saponification: The resulting ester is hydrolyzed under basic conditions, followed by acidification to precipitate the final product, this compound.

Experimental Protocols

Materials and Equipment
  • Reactants: Aniline, Diethyl Malonate, Sodium Ethoxide (or Sodium metal and absolute ethanol), Toluene, Hydrochloric Acid (concentrated), Deionized Water.

  • Equipment: Jacketed glass reactor with overhead stirring, condenser, dropping funnel, thermocouple, heating/cooling circulator, filtration apparatus (e.g., Buchner funnel), drying oven.

Protocol 1: Synthesis of Ethyl 3-anilino-3-oxopropanoate (Intermediate)

This protocol is adapted from procedures for analogous compounds.[2][3]

  • Reactor Setup: A dry 5 L jacketed glass reactor equipped with an overhead stirrer, condenser, and a nitrogen inlet is charged with 1.5 L of toluene.

  • Base Preparation (if not using commercial sodium ethoxide): Under a nitrogen atmosphere, slowly add 69 g (3.0 mol) of sodium metal to 1 L of absolute ethanol in a separate flask with vigorous stirring and cooling. Once the sodium has completely reacted, this solution of sodium ethoxide is ready.

  • Aniline Salt Formation: To the toluene in the reactor, add 279.4 g (3.0 mol) of aniline. Then, add the prepared sodium ethoxide solution (or an equivalent amount of commercial sodium ethoxide solution) dropwise while maintaining the temperature below 30°C.

  • Solvent Removal: Heat the mixture to reflux to azeotropically remove the ethanol with the toluene. The completion of this step can be monitored by the temperature of the distillate.

  • Amidation Reaction: Cool the reactor contents to room temperature. Add 480.5 g (3.0 mol) of diethyl malonate dropwise over 1-2 hours, maintaining the temperature below 30°C.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for 1 hour, then slowly heat to 110-115°C and hold for 3-4 hours to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Protocol 2: Saponification to this compound
  • Cooling: Cool the reaction mixture from Protocol 1 to approximately 50°C.

  • Hydrolysis: Slowly and carefully add 2 L of a 20% aqueous potassium hydroxide solution. Heat the mixture to reflux and maintain for 4-5 hours, or until the saponification is complete (monitored by TLC or HPLC).[2]

  • Work-up: Cool the mixture to room temperature. Separate the aqueous and organic (toluene) layers.

  • Precipitation: Transfer the aqueous layer to a suitable container and cool to 0-5°C in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2-3. A white precipitate of this compound will form.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 500 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Data Presentation

ParameterValueReference
Reactant Molar Mass ( g/mol )
Aniline93.13
Diethyl Malonate160.17
Sodium Ethoxide68.05
Product Molar Mass ( g/mol )
This compound179.17
Reaction Conditions
Amidation Temperature<30°C (addition), 110-115°C (reaction)[2]
Saponification TemperatureReflux[2]
Precipitation pH2-3[3]
Expected Yield >90% (based on analogous reactions)[2]
Physical Properties
AppearanceWhite solid
Boiling Point456.5°C at 760 mmHg (Predicted)[1]
Density1.34 g/cm³ (Predicted)[1]

Visualizations

Synthesis Workflow

G cluster_prep Step 1: Intermediate Synthesis cluster_sapon Step 2: Saponification & Isolation aniline Aniline reactor1 Jacketed Reactor aniline->reactor1 naoet Sodium Ethoxide naoet->reactor1 toluene Toluene toluene->reactor1 diethyl_malonate Diethyl Malonate amidation Amidation Reaction (110-115°C) diethyl_malonate->amidation formation Aniline Salt Formation (<30°C) reactor1->formation formation->amidation intermediate Ethyl 3-anilino-3-oxopropanoate (in Toluene) amidation->intermediate saponification Saponification (Reflux) intermediate->saponification koh KOH Solution koh->saponification hcl Conc. HCl precipitation Precipitation (0-5°C, pH 2-3) hcl->precipitation separation Phase Separation saponification->separation separation->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_product This compound drying->final_product

Caption: Workflow for the two-step synthesis of this compound.

Reaction Mechanism Overview

G cluster_reactants aniline Aniline (Nucleophile) dem Diethyl Malonate (Electrophile) aniline->dem Nucleophilic Acyl Substitution intermediate Ethyl 3-anilino-3-oxopropanoate dem->intermediate base Sodium Ethoxide (Base) base->aniline Deprotonation hydrolysis Base-mediated Hydrolysis (Saponification) intermediate->hydrolysis acidification Acidification hydrolysis->acidification product This compound acidification->product

Caption: Logical flow of the reaction mechanism.

References

Application Notes and Protocols: 3-Anilino-3-oxopropanoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Anilino-3-oxopropanoic acid as a versatile starting material for the generation of diverse, biologically active molecules. This document details its application in the synthesis of compounds with potential antimicrobial, anti-inflammatory, and anticonvulsant properties, providing detailed experimental protocols and summarizing key biological activity data.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry, possessing both a carboxylic acid and an amide moiety. This unique structural arrangement allows for a variety of chemical transformations, making it an ideal scaffold for the synthesis of a wide range of heterocyclic and acyclic compounds with significant therapeutic potential. Its derivatives have been explored for various pharmacological activities, demonstrating its importance in the discovery of novel drug candidates.

Synthetic Applications and Bioactivities

Derivatives of this compound have shown promise in several key therapeutic areas:

  • Antimicrobial Activity: The core structure can be utilized to synthesize novel heterocyclic systems, such as pyrazolidin-3-ones, which have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Anti-inflammatory Effects: The scaffold is amenable to the synthesis of compounds that can modulate inflammatory pathways. The anti-inflammatory potential of these derivatives is often evaluated using in vivo models like carrageenan-induced paw edema. The mechanism of action for some pyrazole-containing compounds involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1]

  • Anticonvulsant Properties: Modification of the this compound structure has led to the development of compounds with potential anticonvulsant activity, which can be assessed using standard preclinical models such as the maximal electroshock (MES) test.

Data Presentation

The following tables summarize the biological activities of representative compounds derived from structures analogous to those accessible from this compound.

Table 1: Antimicrobial Activity of Pyrazolidin-3-one Derivatives

CompoundTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)Reference
4-benzoyl methyl-1-phenyl pyrazolidin-3-oneB. subtilis22-[2][3]
4-benzoyl methyl-1-phenyl pyrazolidin-3-oneS. aureus20-[2][3]
4-benzoyl methyl-1-phenyl pyrazolidin-3-oneE. coli16-[2][3]
4-benzoyl methyl-1-phenyl pyrazolidin-3-oneP. aeruginosa14-[2][3]
4-benzoyl methyl-1-phenyl pyrazolidin-3-oneC. albicans19-[2][3]
Benzyl penicillin (Standard)B. subtilis28-[2][3]
Benzyl penicillin (Standard)S. aureus26-[2][3]
Benzyl penicillin (Standard)E. coli24-[2][3]
Benzyl penicillin (Standard)P. aeruginosa22-[2][3]
Fluconazole (Standard)C. albicans25-[2][3]

Table 2: Anti-inflammatory Activity of Pyrazolin-5-one and Indazolone Derivatives

CompoundAnimal ModelED₅₀ (mg/kg)Ulcerogenic PotentialReference
Pyrazolin-5-one Derivative (Compound 10)Carrageenan-induced paw edema16.8Low[4]
Indazolone Derivative (Compound 24)Carrageenan-induced paw edema9.9Low[4]
Indomethacin (Standard)Carrageenan-induced paw edema-High[4]

Table 3: Anticonvulsant Activity of Amino Acid Derivatives

CompoundAnimal ModelED₅₀ (mg/kg)Protective Index (PI)Reference
Amino Acid Derivative (Compound 10)Maximal Electroshock (MES) Test29.053.77[5]
Valproic Acid (Standard)Maximal Electroshock (MES) Test252.74-[6]
Ethosuximide (Standard)6 Hz Test--[7]

Experimental Protocols

Synthesis of Bioactive Molecules

Protocol 1: Synthesis of 1-Phenyl-4-(phenylcarbamoyl)pyrazolidin-3-one (A Representative Pyrazolidin-3-one Derivative)

This protocol is adapted from the synthesis of similar pyrazolidin-3-one structures.

Materials:

  • This compound

  • Phenylhydrazine

  • Anhydrous ethanol

  • Sodium acetate

  • Glacial acetic acid

  • Hydrochloric acid (concentrated)

  • Sodium carbonate

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To the solution, add phenylhydrazine (1 equivalent), sodium acetate (catalytic amount), and a few drops of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice.

  • Precipitation and Neutralization: Add a small amount of sodium carbonate to the crude product suspended in water and stir well. Acidify the mixture with concentrated hydrochloric acid to a pH of 2.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1-phenyl-4-(phenylcarbamoyl)pyrazolidin-3-one.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: General Synthetic Scheme for Pyrazolidin-3-ones

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Anilino-3-oxopropanoic_acid This compound Reaction_Vessel Ethanol, Acetic Acid, Reflux 3-Anilino-3-oxopropanoic_acid->Reaction_Vessel Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction_Vessel Pyrazolidin-3-one 1-Phenyl-4-(phenylcarbamoyl)pyrazolidin-3-one Reaction_Vessel->Pyrazolidin-3-one

Caption: Synthesis of a pyrazolidin-3-one derivative.

Biological Activity Assays

Protocol 2: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Synthesized compound

  • Standard antibiotic discs (e.g., Benzyl penicillin)

  • Bacterial and fungal cultures (e.g., B. subtilis, S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Muller-Hinton agar plates

  • Sterile swabs

  • Incubator

Procedure:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganisms.

  • Inoculation: Evenly spread the microbial suspension over the surface of a Muller-Hinton agar plate using a sterile swab.

  • Disc Application: Prepare sterile filter paper discs impregnated with a known concentration of the synthesized compound. Place the discs on the inoculated agar surface. Also, place a standard antibiotic disc as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: After incubation, measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Diagram 2: Antimicrobial Disc Diffusion Assay Workflow

G Start Start Inoculate_Plate Inoculate Agar Plate with Microorganism Start->Inoculate_Plate Apply_Discs Apply Compound-impregnated and Control Discs Inoculate_Plate->Apply_Discs Incubate Incubate Plates Apply_Discs->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the disc diffusion antimicrobial assay.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[8][9][10]

Materials:

  • Synthesized compound

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

  • Carrageenan solution (1% w/v in saline)

  • Wistar rats or Swiss albino mice

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group (vehicle), a standard group (Indomethacin), and test groups (different doses of the synthesized compound).

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally to the respective groups.

  • Induction of Inflammation: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Protocol 4: Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[5][11]

Materials:

  • Synthesized compound

  • Standard anticonvulsant drug (e.g., Phenytoin or Valproic acid)

  • Swiss albino mice

  • Electroconvulsiometer with corneal electrodes

  • Saline solution

Procedure:

  • Animal Preparation and Grouping: Similar to the anti-inflammatory assay, acclimatize and group the animals.

  • Drug Administration: Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.) or orally (p.o.) to the respective groups.

  • Induction of Seizure: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation: The absence of the tonic hind limb extension is considered as protection. Calculate the percentage of protected animals in each group. The dose that protects 50% of the animals (ED₅₀) can be determined using probit analysis.

Signaling Pathway

Anti-inflammatory Mechanism of Action via NF-κB Pathway Inhibition

Many anti-inflammatory agents exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][12][13][14][15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Compounds derived from this compound may inhibit this pathway at various points, thereby reducing the inflammatory response.

Diagram 3: Simplified NF-κB Signaling Pathway in Inflammation

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Inhibitor Potential Site of Inhibition by Derivatives Inhibitor->IKK DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a highly versatile and economically viable starting material for the synthesis of a diverse array of bioactive molecules. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to explore the potential of this scaffold in developing novel therapeutics for infectious, inflammatory, and neurological disorders. Further derivatization and biological screening are warranted to fully elucidate the structure-activity relationships and therapeutic potential of compounds derived from this promising chemical entity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Anilino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 3-Anilino-3-oxopropanoic acid. The following information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction of aniline with a malonic ester derivative, such as diethyl malonate.

Potential Causes:

  • Incomplete Reaction: The reaction between the weakly nucleophilic aniline and the ester may not go to completion under the chosen conditions.

  • Side Reactions: At elevated temperatures, side reactions such as the formation of the dianilide (N,N'-diphenylmalonamide) or other byproducts can occur. Temperatures above 50°C should generally be avoided in the initial acylation step.[1]

  • Hydrolysis of Starting Material: The presence of water can lead to the hydrolysis of the diethyl malonate.

  • Inefficient Hydrolysis of the Intermediate: The second step, the saponification of the intermediate ethyl 3-anilino-3-oxopropanoate, may be incomplete.

Solutions:

  • Use of a Strong Base: To enhance the nucleophilicity of the aniline, it is recommended to first react it with a stoichiometric amount of an alkali metal alkoxide, such as sodium ethoxide, to form the sodium salt of the aniline. This salt is a much more potent nucleophile.[1]

  • Strict Temperature Control: Maintain the reaction temperature between 10°C and 50°C during the addition of diethyl malonate to the aniline salt to minimize the formation of side products.[1]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent premature hydrolysis of the reagents.

  • Complete Saponification: Ensure the complete hydrolysis of the intermediate ester by using a sufficient amount of a strong base like sodium hydroxide or potassium hydroxide and allowing for adequate reaction time with heating.

Q2: I am observing the formation of a significant amount of N,N'-diphenylmalonamide (the dianilide). How can I prevent this?

The formation of the dianilide is a common side reaction, especially at higher temperatures.

Prevention Strategies:

  • Control Stoichiometry: Use a stoichiometric amount of the aniline relative to the diethyl malonate. An excess of aniline can favor the formation of the dianilide.

  • Maintain Low Temperature: As mentioned previously, keeping the reaction temperature below 50°C is crucial to disfavor the second acylation of the initially formed product.[1]

Q3: The purification of the final product is challenging. What is an effective purification strategy?

Purification of this compound typically involves separating it from unreacted starting materials, the dianilide byproduct, and salts from the workup.

Purification Protocol:

  • Acidification: After the saponification step, the reaction mixture will be basic. Carefully acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3. This will precipitate the desired carboxylic acid.[2]

  • Filtration: The precipitated this compound can be collected by filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as a mixture of ethanol and water.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and effective synthesis involves a two-step process:

  • Acylation: Reaction of aniline with diethyl malonate in the presence of a strong base (like sodium ethoxide) to form ethyl 3-anilino-3-oxopropanoate.

  • Saponification: Hydrolysis of the resulting ester to the desired carboxylic acid using a strong base (like NaOH or KOH), followed by acidification.[1]

Q2: Why is it necessary to use a strong base like sodium ethoxide?

Aniline is a relatively weak nucleophile. The strong base deprotonates the aniline to form the anilide anion, which is a much stronger nucleophile and reacts more readily with the electrophilic carbonyl carbon of the diethyl malonate. This increases the reaction rate and overall yield.[1]

Q3: Can I use other malonic acid derivatives?

Yes, other dialkyl malonates can be used. However, it is advisable to use an alkoxide base that corresponds to the alkyl group of the ester to avoid transesterification reactions. For example, if using dimethyl malonate, sodium methoxide would be the preferred base.

Q4: What is the expected yield for this synthesis?

Data Presentation

ParameterCondition 1 (Recommended)Condition 2 (Potential for Low Yield)Effect on YieldReference
Base Stoichiometric Sodium EthoxideCatalytic amount of base or no baseUse of a stoichiometric amount of a strong base significantly increases the yield by enhancing the nucleophilicity of aniline.[1]
Temperature 10-50°C> 150°CLower temperatures favor the formation of the desired mono-anilide and prevent the formation of the dianilide byproduct, leading to a higher yield of the desired product.[1][3]
Solvent Anhydrous Toluene or other inert aromatic hydrocarbonsProtic solvents or presence of waterAnhydrous conditions prevent hydrolysis of the malonic ester, thus preserving the starting material and improving the yield.[1]

Experimental Protocols

Synthesis of Ethyl 3-Anilino-3-oxopropanoate

  • Preparation of Sodium Anilide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of aniline (1 equivalent) in anhydrous toluene. To this solution, add a stoichiometric amount of solid sodium ethoxide. Stir the mixture at room temperature under a nitrogen atmosphere.

  • Acylation: To the resulting suspension of sodium anilide, add diethyl malonate (1 equivalent) dropwise via the dropping funnel, while maintaining the reaction temperature between 10°C and 50°C.

  • Reaction Completion: After the addition is complete, the reaction mixture can be gently warmed to complete the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and neutralize it with an acid, such as formic acid. The resulting sodium formate can be filtered off. The organic phase, containing the desired ethyl 3-anilino-3-oxopropanoate, can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

Hydrolysis to this compound

  • Saponification: Dissolve the crude ethyl 3-anilino-3-oxopropanoate in an aqueous solution of sodium hydroxide (e.g., 2M). Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC is recommended).

  • Isolation: Cool the reaction mixture to room temperature. Transfer the solution to a beaker and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. For further purification, recrystallize from a suitable solvent system like ethanol/water.

Visualizations

Synthesis_Workflow Start Start Materials: Aniline, Diethyl Malonate, Sodium Ethoxide, Toluene Step1 Step 1: Acylation (10-50°C) Start->Step1 Intermediate Intermediate: Ethyl 3-anilino-3-oxopropanoate Step1->Intermediate Step2 Step 2: Saponification (NaOH, Reflux) Intermediate->Step2 Acidification Acidification (HCl to pH 3) Step2->Acidification Purification Purification: Filtration & Recrystallization Acidification->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product CheckTemp Was reaction temp. between 10-50°C? Problem->CheckTemp CheckBase Was stoichiometric strong base used? Problem->CheckBase CheckHydrolysis Was saponification complete? Problem->CheckHydrolysis HighTemp High temp leads to dianilide formation. --> Lower temperature CheckTemp->HighTemp No Success Optimized Yield CheckTemp->Success Yes WeakBase Incomplete reaction. --> Use NaOEt CheckBase->WeakBase No CheckBase->Success Yes IncompleteHydrolysis Incomplete conversion. --> Increase reflux time/base conc. CheckHydrolysis->IncompleteHydrolysis No CheckHydrolysis->Success Yes

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of 3-Anilino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Anilino-3-oxopropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Purified Product Incomplete extraction from the aqueous layer after acidification.Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid, thereby minimizing its water solubility. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.
The compound may be partially soluble in the recrystallization solvent at cold temperatures.Test a variety of recrystallization solvents or solvent systems. A good solvent will dissolve the compound when hot but result in low solubility when cold. Consider using a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune the solubility.
Product is an Oil or Fails to Crystallize Presence of impurities that inhibit crystallization.The crude product may contain unreacted starting materials or byproducts. Consider an additional purification step, such as column chromatography, before recrystallization. Ensure the recrystallization solvent is appropriate and that the cooling process is not too rapid.
The melting point of the compound is close to the temperature of the recrystallization solvent.Use a recrystallization solvent with a lower boiling point. Ensure the solution is fully saturated before cooling.
Presence of Starting Materials in the Final Product (Aniline or Malonic Acid Derivative) Incomplete reaction or inefficient removal during workup.Optimize the reaction conditions to ensure complete consumption of starting materials. For removal of unreacted aniline (a base), perform an acidic wash (e.g., with dilute HCl) of the organic layer during the extraction process. To remove unreacted malonic acid, a basic wash (e.g., with saturated sodium bicarbonate solution) can be employed, though this will also extract the product. Acid-base extraction is the most effective method.
Discolored (e.g., Yellow or Brown) Product Presence of colored impurities, possibly from the oxidation of aniline or side reactions.Treat the crude product solution with activated charcoal before recrystallization to adsorb colored impurities. Ensure that the purification process is carried out promptly after synthesis to minimize degradation.
Broad Melting Point Range of the Purified Product The product is still impure.Repeat the recrystallization process. If the melting point does not sharpen, consider an alternative purification method like column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in the synthesis of this compound?

A1: The most common impurities are typically unreacted starting materials, namely aniline and the malonic acid derivative used in the synthesis. Aniline, being a base, can be removed with an acidic wash. The malonic acid derivative, being acidic, will be extracted along with the product during a basic wash. Therefore, careful control of stoichiometry and purification by recrystallization or chromatography is crucial.

Q2: My purified this compound is not very soluble in common organic solvents. How can I perform column chromatography?

A2: Due to the presence of both a carboxylic acid and an amide group, this compound is a polar molecule and may exhibit limited solubility in nonpolar solvents like hexane. For column chromatography, you will likely need a more polar mobile phase. A common approach is to use a gradient elution, starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity by adding methanol. For highly polar compounds, a reversed-phase chromatography setup (C18 silica) with a water/acetonitrile or water/methanol mobile phase might be more effective.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction is a highly effective method for the initial purification of this compound. The general procedure is as follows:

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted aniline.

  • Extract the organic layer with a weak base (e.g., saturated sodium bicarbonate solution). Your product, being a carboxylic acid, will move into the aqueous basic layer, leaving neutral impurities in the organic layer.

  • Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

  • The purified this compound will precipitate out of the aqueous solution and can be collected by filtration or extracted back into an organic solvent.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: The ideal recrystallization solvent will depend on the specific impurities present. However, given the polar nature of the molecule, you can start by exploring polar protic solvents or mixtures. Good starting points for solvent screening include:

  • Water

  • Ethanol or Methanol

  • Mixtures such as ethanol/water or acetone/water

  • Ethyl acetate/hexane (dissolve in hot ethyl acetate and add hexane until cloudy, then reheat to clarify and cool slowly)

It is recommended to test the solubility of a small amount of your crude product in various solvents to find the optimal one.

Quantitative Data

The following table summarizes the available and estimated physical and chemical properties of this compound and a related compound.

Property This compound 3-(Methylamino)-3-oxopropanoic acid (for comparison)
CAS Number 15580-32-242105-98-6
Molecular Formula C₉H₉NO₃C₄H₇NO₃
Molecular Weight 179.17 g/mol 117.10 g/mol
Melting Point Data not available (likely a solid at room temperature)157 °C
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, acetone) and aqueous base. Limited solubility in nonpolar solvents (e.g., hexane).Data not available
pKa (Carboxylic Acid) Estimated to be around 4Data not available

Experimental Protocols

Representative Protocol for the Purification of this compound by Acid-Base Extraction and Recrystallization

Objective: To purify crude this compound from unreacted starting materials and neutral byproducts.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Concentrated Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate (e.g., 50 mL for every 1-2 g of crude material) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. Drain and discard the lower aqueous layer. This step removes basic impurities like aniline.

  • Basic Extraction: Add an equal volume of saturated NaHCO₃ solution to the organic layer in the separatory funnel. Shake well. The this compound will be deprotonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker or flask. Repeat the basic extraction on the organic layer one more time and combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is between 1 and 2 (check with pH paper). A white precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Drying: Allow the solid to air-dry on the filter paper, then transfer it to a watch glass or weighing boat and dry it further in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional, for higher purity): a. Transfer the dried solid to an Erlenmeyer flask. b. Add a minimal amount of a suitable hot recrystallization solvent (e.g., hot ethanol) until the solid just dissolves. c. If the solution is colored, you can add a small amount of activated charcoal, heat for a few minutes, and then filter it hot through a fluted filter paper to remove the charcoal. d. Slowly add a co-solvent (e.g., water) until the solution becomes slightly cloudy. Reheat gently until the solution is clear again. e. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry as before.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude This compound extraction Perform Acid-Base Extraction start->extraction check_purity1 Check Purity (TLC, NMR) extraction->check_purity1 recrystallization Perform Recrystallization check_purity1->recrystallization Impurities Present end_pure Product is Pure check_purity1->end_pure Product is Pure check_purity2 Check Purity and Yield recrystallization->check_purity2 check_purity2->end_pure Product is Pure troubleshoot_yield Low Yield? check_purity2->troubleshoot_yield Low Yield or Impure troubleshoot_purity Impurities Present? troubleshoot_yield->troubleshoot_purity No optimize_extraction Optimize Extraction pH and Solvent Volume troubleshoot_yield->optimize_extraction Yes optimize_recrystallization Optimize Recrystallization Solvent and Cooling Rate troubleshoot_purity->optimize_recrystallization Yes end_impure Further Purification Needed troubleshoot_purity->end_impure No, further analysis needed optimize_extraction->extraction optimize_recrystallization->recrystallization column_chrom Consider Column Chromatography column_chrom->check_purity2 end_impure->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

improving the stability of 3-Anilino-3-oxopropanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 3-Anilino-3-oxopropanoic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as a β-amido carboxylic acid, is susceptible to two primary degradation pathways:

  • Decarboxylation: Similar to β-keto acids, it can readily lose carbon dioxide (CO₂), particularly when heated, to form N-phenylacetamide.

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding aniline and malonic acid.

Q2: How can I minimize decarboxylation during my experiments?

A2: To minimize decarboxylation, it is crucial to avoid high temperatures. Whenever possible, conduct reactions at room temperature or below. If heating is necessary, use the lowest effective temperature and shortest possible reaction time.

Q3: What pH conditions are recommended for handling this compound?

A3: Neutral to slightly acidic conditions (pH 4-6) are generally recommended to minimize both amide hydrolysis and decarboxylation. Strongly acidic or basic conditions should be avoided as they can catalyze the hydrolysis of the amide bond.

Q4: What are the best practices for storing this compound?

A4: For long-term stability, store this compound as a solid in a cool, dry, and dark place. If a stock solution is required, prepare it fresh and use it immediately. If storage of a solution is unavoidable, store it at low temperatures (2-8 °C) for a short period.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Observed Issue Potential Cause Recommended Solution
Low product yield in a reaction where this compound is a reactant. Degradation via Decarboxylation: The reaction temperature may be too high, causing the starting material to degrade before it can react.- Lower the reaction temperature.- If heating is essential, consider a stepwise addition of the compound to the reaction mixture.- Monitor the reaction progress closely to avoid prolonged heating.
Degradation via Hydrolysis: The reaction medium may be too acidic or basic.- Adjust the pH of the reaction mixture to a neutral or slightly acidic range (pH 4-6).- Use a buffered solution to maintain a stable pH.
Appearance of unexpected byproducts in analysis (e.g., LC-MS, NMR). N-phenylacetamide detected: This is a strong indicator of decarboxylation.- Refer to the solutions for minimizing decarboxylation mentioned above.
Aniline and/or malonic acid detected: This suggests hydrolysis of the amide bond.- Refer to the solutions for minimizing hydrolysis mentioned above.
Inconsistent results between experimental runs. Variable degradation of stock solutions: If stock solutions are prepared in advance and stored under suboptimal conditions, their concentration may decrease over time.- Always prepare fresh stock solutions of this compound immediately before use.- If using a previously prepared solution, verify its integrity via an analytical method like HPLC before proceeding.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution and the solid compound to UV light (254 nm) and visible light for a period of 7 days.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including a control (unstressed stock solution), by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Start: Experiment with This compound issue Issue Encountered? (e.g., low yield, unexpected peaks) start->issue check_temp Check Reaction Temperature issue->check_temp Yes end Problem Resolved issue->end No high_temp Is Temperature Elevated? check_temp->high_temp lower_temp Action: Lower Temperature & Reduce Heating Time high_temp->lower_temp Yes check_ph Check Reaction pH high_temp->check_ph No lower_temp->end extreme_ph Is pH Strongly Acidic or Basic? check_ph->extreme_ph adjust_ph Action: Adjust pH to 4-6 & Use Buffer extreme_ph->adjust_ph Yes check_storage Review Stock Solution Preparation & Storage extreme_ph->check_storage No adjust_ph->end old_solution Is the Solution Old or Improperly Stored? check_storage->old_solution fresh_solution Action: Prepare Fresh Solution Before Each Use old_solution->fresh_solution Yes old_solution->end No fresh_solution->end

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (Solid & Solution, 80°C) stress->thermal photo Photolytic (UV & Vis Light) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples & Control by HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare Chromatograms & Identify Degradants analyze->compare end Determine Degradation Pathways compare->end

Caption: Workflow for forced degradation studies.

common side products in the synthesis of 3-Anilino-3-oxopropanoic acid and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Anilino-3-oxopropanoic acid (also known as malonanilic acid).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory synthesis involves the reaction of an aniline with a malonic acid derivative, typically diethyl malonate or a similar dialkyl ester. The reaction can be carried out under various conditions, but careful control of temperature and stoichiometry is crucial to maximize the yield of the desired mono-anilide and minimize side product formation.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The main side products include:

  • Malonic acid bis-anilide (Malondianilide): The product of the reaction of two molecules of aniline with one molecule of the malonic acid derivative.

  • Acetanilide: The decarboxylation product of this compound, which can form at elevated temperatures.

  • 4-Hydroxyquinoline derivatives: These can form via an intramolecular cyclization (Gould-Jacobs reaction), particularly at high temperatures.[1]

  • Unreacted starting materials: Residual aniline and malonic acid ester may remain if the reaction does not go to completion.

Q3: How can I minimize the formation of the malonic acid bis-anilide?

A3: To suppress the formation of the bis-anilide, it is recommended to use a stoichiometric excess of the malonic acid derivative relative to the aniline. Additionally, conducting the reaction at lower temperatures can help to favor the formation of the mono-anilide.[2][3]

Q4: What is the role of an alkali alcoholate in this synthesis?

A4: The use of a stoichiometric amount of an alkali alcoholate, such as sodium ethoxide, can significantly improve the yield and purity of this compound.[2][3] The alcoholate deprotonates the aniline, increasing its nucleophilicity and allowing the reaction to proceed efficiently at lower temperatures (e.g., below 30°C), which in turn minimizes the formation of side products associated with high temperatures.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature.- Increase reaction time or consider using an alkali alcoholate to drive the reaction to completion at a lower temperature.[2][3] - Analyze the crude product to identify the major side products and adjust the reaction conditions accordingly (see below). - Maintain the reaction temperature below 30°C, especially when using an alkali alcoholate.[2]
Presence of a significant amount of malonic acid bis-anilide - Incorrect stoichiometry (excess aniline). - High reaction temperature.- Use a slight excess of the malonic acid ester. - Lower the reaction temperature. The reaction of diethyl malonate with anilines at its boiling point is known to produce both mono- and bis-anilides.[2][3]
Detection of acetanilide in the product - Decarboxylation of the desired product due to excessive heat during the reaction or workup.- Avoid temperatures above 135°C, as malonic acid and its derivatives are prone to decarboxylation upon heating.[4][5] - Perform purification steps, such as recrystallization, at the lowest feasible temperature.
Formation of colored impurities or unexpected heterocyclic compounds - High reaction temperatures promoting intramolecular cyclization to form 4-hydroxyquinoline derivatives (Gould-Jacobs reaction).[1]- Strictly control the reaction temperature and avoid prolonged heating at elevated temperatures.

Experimental Protocols

Protocol for the Synthesis of this compound with Prevention of Side Products

This protocol is designed to maximize the yield of the mono-anilide product while minimizing the formation of common side products.

Materials:

  • Aniline

  • Diethyl malonate

  • Sodium ethoxide solution (21% in ethanol) or solid sodium ethoxide

  • Toluene (anhydrous)

  • Formic acid (for neutralization)

  • Heptane (for washing)

  • Deionized water

Procedure:

  • To a stirred solution of aniline (1 equivalent) in anhydrous toluene, add a stoichiometric amount of sodium ethoxide solution (1 to 1.05 equivalents) at room temperature.

  • Heat the mixture to reflux to form the sodium salt of aniline, removing the ethanol via a Dean-Stark trap or by distillation.

  • Cool the resulting suspension to room temperature.

  • Slowly add diethyl malonate (1 equivalent) to the suspension. An exothermic reaction may be observed. Maintain the temperature below 30°C.[2]

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then slowly heat to a temperature between 50°C and 115°C to drive the reaction to completion, distilling off the ethanol formed during the reaction.

  • Cool the reaction mixture to room temperature and neutralize with formic acid.

  • The precipitated product, the sodium salt of this compound ethyl ester, can be filtered and washed with heptane.

  • For the final acid, the ester is saponified using an aqueous potassium hydroxide solution.

  • After saponification, the aqueous phase is separated and acidified (e.g., with HCl) to a pH of 3 to precipitate the this compound.[1]

  • The solid product is then filtered, washed with cold water, and dried under vacuum.

Visualizations

Synthesis_Pathway Aniline Aniline Product This compound Aniline->Product + Diethyl Malonate (Controlled Temp) BisAnilide Malonic acid bis-anilide (Side Product) Aniline->BisAnilide + Diethyl Malonate (Excess Aniline or High Temp) DEM Diethyl Malonate DEM->Product DEM->BisAnilide Acetanilide Acetanilide (Side Product) Product->Acetanilide Heat (Decarboxylation) Quinoline 4-Hydroxyquinoline (Side Product) Product->Quinoline High Heat (Cyclization) Troubleshooting_Guide Start Low Yield or Impure Product Check_Temp Was reaction temp > 30°C? Start->Check_Temp Check_Stoich Was aniline in excess? Check_Temp->Check_Stoich No High_Temp_Issue High temp can cause: - Bis-anilide formation - Quinoline formation - Decarboxylation Check_Temp->High_Temp_Issue Yes Check_Heat_Workup Was product heated excessively during workup? Check_Stoich->Check_Heat_Workup No Stoich_Issue Excess aniline leads to bis-anilide formation. Check_Stoich->Stoich_Issue Yes Heat_Workup_Issue Excessive heat causes decarboxylation to acetanilide. Check_Heat_Workup->Heat_Workup_Issue Yes Solution_Temp Action: Lower reaction temperature. Use alkali alcoholate. High_Temp_Issue->Solution_Temp Solution_Stoich Action: Use excess diethyl malonate. Stoich_Issue->Solution_Stoich Solution_Heat Action: Use lower temperatures for purification. Heat_Workup_Issue->Solution_Heat

References

Technical Support Center: Crystallization of 3-Anilino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 3-anilino-3-oxopropanoic acid.

Troubleshooting Crystallization Issues

Crystallization is a critical step for the purification of this compound. Below are common problems encountered during its crystallization and systematic approaches to resolve them.

Problem 1: No Crystal Formation

If no crystals form after the solution has cooled, it may be due to several factors:

  • Supersaturation has not been reached: The concentration of the compound in the solvent may be too low.

    • Solution: Concentrate the solution by evaporating some of the solvent. This can be done by gentle heating or under reduced pressure.

  • High solubility at low temperatures: The chosen solvent may be too effective at keeping the compound dissolved even at lower temperatures.

    • Solution: Consider using a different solvent or a co-solvent system. A good solvent for recrystallization should dissolve the compound when hot but have low solubility when cold.

  • Inhibition of nucleation: The formation of initial crystal seeds may be hindered.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding. Introduce a tiny crystal of pure this compound (a "seed crystal") into the solution to initiate crystallization.

Problem 2: "Oiling Out" - Formation of an Oil Instead of Crystals

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue when the melting point of the compound is lower than the temperature of the solution or when significant impurities are present.

  • Cause 1: Solution is too concentrated or cooled too quickly.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly.

  • Cause 2: Presence of impurities. Impurities can lower the melting point of the compound, leading to oiling out.

    • Solution: Ensure the starting material is as pure as possible before the final crystallization step. Consider a preliminary purification step if necessary.

  • Cause 3: Inappropriate solvent. The boiling point of the solvent might be higher than the melting point of the compound.

    • Solution: Select a solvent with a lower boiling point or use a co-solvent system to lower the overall boiling point of the solution.

Problem 3: Formation of Very Fine or Impure Crystals

The formation of very fine needles, powders, or discolored crystals often indicates that the crystallization process occurred too rapidly or that impurities were trapped within the crystal lattice.

  • Cause 1: Rapid cooling. Cooling the solution too quickly leads to rapid nucleation and the formation of small crystals that can trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Cause 2: High degree of supersaturation.

    • Solution: Use slightly more solvent than the minimum required to dissolve the compound at high temperature. This will result in a less supersaturated solution upon cooling, promoting the growth of larger, purer crystals.

  • Cause 3: Presence of colored impurities.

    • Solution: If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

PropertyValue
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Boiling Point 456.5°C at 760 mmHg
Density 1.34 g/cm³
Melting Point ~150-160 °C (estimated)

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures. Based on its structure (containing a carboxylic acid, an amide, and a phenyl group), a polar protic solvent or a mixture including one would be a good starting point. The following table provides a qualitative guide to solubility in common lab solvents. Experimental verification is crucial.

SolventPredicted Solubility (at room temp)Predicted Solubility (at boiling point)
WaterSparingly solubleSoluble
EthanolSolubleVery soluble
Ethyl AcetateSlightly solubleSoluble
AcetoneSolubleVery soluble
TolueneInsolubleSlightly soluble
HexaneInsolubleInsoluble

A co-solvent system, such as ethanol-water or acetone-water, is often effective. The compound is dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, and the "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy, indicating the onset of precipitation. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: What are the likely impurities in a synthesis of this compound?

A3: The most common synthesis involves the reaction of aniline with malonic acid or its derivative. Therefore, potential impurities include:

  • Unreacted starting materials: Aniline and malonic acid.

  • Byproducts: Small amounts of dianilide of malonic acid or other side-reaction products.

Most of these impurities can be removed by a carefully executed recrystallization, as their solubility characteristics will differ from the desired product.

Experimental Protocols

Single-Solvent Recrystallization Protocol

This protocol is a general guideline and should be optimized for your specific experimental conditions.

experimental_workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if necessary) cluster_crystallization Crystallization cluster_isolation Isolation and Drying dissolve 1. Dissolve crude product in a minimum amount of hot solvent (e.g., ethanol/water). charcoal 2. Add activated charcoal if colored impurities are present. hot_filter 3. Perform hot gravity filtration to remove insoluble impurities and charcoal. dissolve->hot_filter charcoal->hot_filter cool_slowly 4. Allow the filtrate to cool slowly to room temperature. hot_filter->cool_slowly ice_bath 5. Place the flask in an ice bath to maximize crystal yield. cool_slowly->ice_bath vacuum_filter 6. Collect crystals by vacuum filtration. ice_bath->vacuum_filter wash 7. Wash crystals with a small amount of cold solvent. vacuum_filter->wash dry 8. Dry the purified crystals. wash->dry

Caption: Single-solvent recrystallization workflow.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common crystallization problems.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Crystallization Attempted no_crystals No Crystals? start->no_crystals oiling_out Oiling Out? no_crystals->oiling_out No concentrate Concentrate solution no_crystals->concentrate Yes fine_crystals Fine/Impure Crystals? oiling_out->fine_crystals No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes cool_slower Cool solution more slowly fine_crystals->cool_slower Yes scratch_seed Scratch flask / Add seed crystal concentrate->scratch_seed change_solvent Change solvent / Use co-solvent scratch_seed->change_solvent reheat_add_solvent->cool_slower cool_slower->change_solvent purify_further Perform preliminary purification cool_slower->purify_further purify_further->change_solvent

Caption: Troubleshooting logic for crystallization issues.

reaction condition optimization for 3-Anilino-3-oxopropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Anilino-3-oxopropanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a two-step process: (1) Formation of ethyl 3-anilino-3-oxopropanoate from aniline and diethyl malonate, and (2) subsequent hydrolysis to the final product.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficient reaction temperature: The reaction between aniline and diethyl malonate without a catalyst is often slow at low temperatures. 2. Lack of activation: Direct reaction of aniline with diethyl malonate can be inefficient.[1][2] 3. Moisture in reagents/glassware: Water can hydrolyze the starting ester or react with the base.1. Increase reaction temperature: If not using a base, heating the reaction mixture may be necessary. However, this can lead to side products. 2. Use a base catalyst: The use of an alkali alcoholate, such as sodium ethoxide, to first deprotonate the aniline significantly improves the reaction rate and yield.[1][2] It is recommended to form the sodium anilide salt before adding diethyl malonate. 3. Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents.
Low Yield of Final Product 1. Formation of bis-anilide byproduct: Reaction of a second molecule of aniline with the mono-anilide product. This is common in direct reactions without base catalysis.[1] 2. Incomplete hydrolysis: The ester (ethyl 3-anilino-3-oxopropanoate) is not fully converted to the carboxylic acid. 3. Decarboxylation of the product: The final product, a β-keto acid derivative, can be unstable to heat and decarboxylate.1. Use stoichiometric control with a base: The use of a stoichiometric amount of a strong base like sodium ethoxide favors the formation of the mono-anilide.[2] 2. Optimize hydrolysis conditions: Ensure complete saponification by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time/temperature for the hydrolysis step. Monitor the reaction by TLC. 3. Avoid excessive heat during workup: After hydrolysis and acidification, perform extractions and solvent removal at reduced temperatures.
Presence of Impurities in Final Product 1. Unreacted starting materials: Aniline or diethyl malonate carry-over. 2. Bis-anilide byproduct. 3. Side-products from cyclization (less common for simple aniline). 1. Purification of the intermediate ester: Before hydrolysis, purify the ethyl 3-anilino-3-oxopropanoate by column chromatography or recrystallization. 2. Optimize reaction stoichiometry: As mentioned, use of an alkali alcoholate helps prevent bis-anilide formation.[2] 3. Recrystallization of the final product: Purify the final this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most reliable and high-yielding method involves a two-step process. First, the reaction of aniline with an alkali alcoholate (e.g., sodium ethoxide) to form the sodium anilide salt, followed by reaction with diethyl malonate to yield ethyl 3-anilino-3-oxopropanoate.[2] The second step is the basic hydrolysis of the resulting ester to the desired carboxylic acid. This method avoids the low yields and byproduct formation seen with direct condensation of aniline and diethyl malonate.[1]

Q2: Why is the direct reaction of aniline and diethyl malonate not recommended?

Directly heating aniline and diethyl malonate often results in low yields (some reports as low as 20%) and the formation of significant amounts of the bis-anilide byproduct (N,N'-diphenylmalonamide).[1] The reaction is also typically slow and requires high temperatures.

Q3: What role does the alkali alcoholate (e.g., sodium ethoxide) play in the reaction?

The alkali alcoholate acts as a strong base to deprotonate aniline, forming a highly nucleophilic anilide salt. This salt then readily attacks the electrophilic carbonyl carbon of diethyl malonate, leading to a much faster and more efficient reaction at lower temperatures, favoring the formation of the desired mono-anilide product with yields reported to be over 90%.[2]

Q4: What are the optimal reaction temperatures?

With the use of an alkali alcoholate, the initial formation of the anilide salt and its reaction with diethyl malonate can be carried out at temperatures between 10°C and 50°C.[2] An after-reaction period at a slightly higher temperature, from 50°C to 115°C, can help drive the reaction to completion.[1][2]

Q5: How can I monitor the progress of the reaction?

Both the formation of the intermediate ester and the final hydrolysis step can be effectively monitored using Thin Layer Chromatography (TLC). Use an appropriate solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.

Q6: What is the best way to purify the final product?

The final product, this compound, can be purified by recrystallization. A common solvent system for this is an ethanol/water mixture. The purity of the product can be confirmed by measuring its melting point and using analytical techniques such as NMR spectroscopy.

Data Presentation

Table 1: Comparison of Synthetic Routes for Anilide Formation

MethodKey ReagentsTypical TemperatureReported Yield of AnilideKey Disadvantages
Direct CondensationAniline, Diethyl Malonate>150°C (Boiling)20-30%[1]Low yield, formation of bis-anilide byproduct, harsh conditions.
Base-Mediated (Optimized)Aniline, Sodium Ethoxide, Diethyl Malonate10-50°C (initial), 50-115°C (final)[1][2]>90%[2]Requires anhydrous conditions.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 3-anilino-3-oxopropanoate

This protocol is based on the high-yield method using an alkali alcoholate.[2]

  • Preparation of Sodium Anilide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a 21% (by weight) solution of sodium ethoxide in ethanol. Add an equimolar amount of aniline to the solution.

  • Solvent Exchange (Optional but Recommended): Heat the mixture to distill off the ethanol. Toluene can be added as a co-solvent to facilitate the removal of ethanol.

  • Reaction with Diethyl Malonate: Cool the resulting suspension of sodium anilide to room temperature. Add one equivalent of diethyl malonate dropwise with stirring.

  • Reaction Completion: After the addition is complete, stir the mixture for 1 hour at room temperature. Then, slowly heat the reaction to approximately 115°C and distill off the ethanol formed during the reaction over a period of about 3 hours.[1]

  • Workup: Cool the reaction mixture to room temperature. Neutralize with an acid such as formic acid or dilute HCl. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude ethyl 3-anilino-3-oxopropanoate can be purified by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis to this compound
  • Saponification: Dissolve the purified ethyl 3-anilino-3-oxopropanoate in ethanol. Add a 10-20% aqueous solution of sodium hydroxide (1.5-2.0 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until all the starting ester has been consumed.

  • Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify with cold, dilute hydrochloric acid until the pH is approximately 2-3. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A Mix Aniline and Sodium Ethoxide in Ethanol B Distill off Ethanol to form Sodium Anilide Salt A->B C Add Diethyl Malonate (10-50°C) B->C D Heat to 115°C to drive reaction C->D E Neutralize, Wash, and Dry D->E F Purify Ethyl 3-anilino-3-oxopropanoate E->F G Dissolve Ester in Ethanol/aq. NaOH F->G Proceed to Hydrolysis H Reflux until reaction is complete (TLC) G->H I Acidify with cold dilute HCl H->I J Filter and Wash solid product I->J K Recrystallize from Ethanol/Water J->K

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide Start Low Yield or Impure Product Q1 Is the Bis-Anilide byproduct present? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Ensure stoichiometric use of Sodium Ethoxide to form Anilide salt before adding ester. A1_Yes->Sol1 Q2 Is unreacted ester present after hydrolysis? A1_No->Q2 End Purify by Recrystallization Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Increase hydrolysis time, temperature, or concentration of NaOH. A2_Yes->Sol2 Q3 Is the reaction slow or incomplete? A2_No->Q3 Sol2->End Sol3 Use Sodium Ethoxide to activate aniline. Ensure anhydrous conditions. Q3->Sol3 Yes Sol3->End

Caption: Troubleshooting logic for the synthesis of this compound.

References

strategies to minimize impurities in 3-Anilino-3-oxopropanoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Anilino-3-oxopropanoic acid.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptom Potential Cause Suggested Solution
The overall yield of the final product is consistently below expectations.Incomplete reaction: The initial reaction between aniline and the malonic acid derivative may not have gone to completion.- Increase reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to ensure the consumption of starting materials. - Optimize reaction temperature: While high temperatures can lead to impurities, a temperature that is too low may result in an impractically slow reaction rate. Experiment with a slightly elevated temperature while carefully monitoring for impurity formation. - Use of a coupling agent: Consider employing a coupling agent such as a carbodiimide (e.g., DCC, EDC) or a borate ester to facilitate the amide bond formation, which can improve conversion rates under milder conditions.[1]
Product loss during workup/purification: Significant amounts of the product may be lost during extraction, washing, or crystallization steps.- Optimize extraction pH: Ensure the pH of the aqueous phase is appropriately adjusted to minimize the solubility of the product during extraction. - Minimize transfer losses: Use careful techniques to avoid mechanical losses of the product during transfers between vessels. - Select an appropriate crystallization solvent: A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is crucial for high recovery.
Side reactions consuming starting materials: Unwanted side reactions may be consuming the aniline or malonic acid derivative.- Control stoichiometry: Ensure the accurate measurement and addition of reactants. An excess of one reactant may favor certain side reactions. - Maintain an inert atmosphere: If side reactions are suspected to be oxidative in nature, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: High Levels of N,N'-diphenylmalonamide (bis-anilide) Impurity Detected

Symptom Potential Cause Suggested Solution
Analytical data (e.g., HPLC, NMR) shows a significant peak corresponding to N,N'-diphenylmalonamide.High reaction temperature: The reaction of aniline with diethyl malonate at elevated temperatures is known to favor the formation of the bis-anilide impurity.[1][2]- Lower the reaction temperature: Perform the reaction at a lower temperature, ideally below 30°C, to significantly reduce the rate of the second substitution.[1]
Unfavorable stoichiometry: Using a large excess of aniline can increase the probability of the intermediate mono-anilide reacting further.- Control the stoichiometry: Use a 1:1 molar ratio of aniline to the malonic acid derivative. A slight excess of the malonic ester can be used to ensure full conversion of the aniline.
Direct reaction of aniline with the malonic ester: The free aniline is sufficiently nucleophilic to displace the ethoxy group of the intermediate ethyl 3-anilino-3-oxopropanoate.- Use of an aniline salt: Reacting the alkali salt of aniline (e.g., sodium anilide), prepared by treating aniline with an alkali alkoxide, with the malonic ester can improve the selectivity for the mono-anilide product at lower temperatures.[1][3]

Issue 3: Presence of Unreacted Starting Materials in the Final Product

Symptom Potential Cause Suggested Solution
The final product is contaminated with aniline and/or malonic acid/diethyl malonate.Incomplete reaction: The reaction has not proceeded to completion.- Increase reaction time and/or temperature: As with low yield, ensure the reaction has had sufficient time to complete. A modest increase in temperature can be considered if the reaction is sluggish, but this must be balanced against the risk of forming the bis-anilide impurity.
Inefficient purification: The purification strategy is not effectively removing the unreacted starting materials.- Acid/base washes: Incorporate acidic and basic washes into the workup procedure. An acidic wash (e.g., dilute HCl) will remove unreacted aniline by forming a water-soluble salt. A basic wash (e.g., sodium bicarbonate solution) will remove unreacted malonic acid. - Recrystallization: Choose a recrystallization solvent in which the desired product has low solubility at cool temperatures, while the impurities remain in solution. - Chromatography: If impurities persist, purification by column chromatography or preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound and how can I avoid it?

A1: The most common and significant impurity is N,N'-diphenylmalonamide, also known as the bis-anilide. This impurity arises from the reaction of a second molecule of aniline with the initially formed ethyl 3-anilino-3-oxopropanoate intermediate. The formation of this byproduct is highly dependent on the reaction temperature. To minimize its formation, it is crucial to maintain a low reaction temperature, preferably below 30°C.[1] Additionally, using the sodium or potassium salt of aniline instead of free aniline can increase the selectivity for the desired mono-anilide product.[1][3]

Q2: What is the recommended method for purifying the crude product?

A2: A multi-step purification approach is recommended. Initially, an acid-base extraction during the workup can remove unreacted aniline and malonic acid. Following extraction and solvent removal, recrystallization from a suitable solvent system is often effective for removing the N,N'-diphenylmalonamide impurity, as it may have different solubility characteristics than the desired product. For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.[4]

Q3: Can I use malonic acid directly instead of diethyl malonate?

A3: While direct condensation of a carboxylic acid and an amine is possible, it typically requires a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid and drive the reaction.[1] The reaction of aniline with diethyl malonate is a more common route, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time. This allows for the determination of the optimal reaction time and helps to avoid prolonged reaction times at elevated temperatures, which could lead to increased impurity formation.

Data Presentation

Table 1: Illustrative Effect of Reaction Temperature on Product Distribution

This table illustrates the generally observed trend of increased N,N'-diphenylmalonamide formation at higher temperatures, as described in the literature.[1][2] The values are representative and not from a specific cited experiment for this exact compound.

Reaction Temperature (°C)Desired Product (3-Anilino-3-oxopropanoate Ester) (%)N,N'-diphenylmalonamide Impurity (%)
25-30> 90< 10
50~ 70-80~ 20-30
100< 50> 50
150< 20> 80

Experimental Protocols

Key Experiment: Synthesis of this compound via Diethyl Malonate

This protocol is a generalized procedure based on the principles of reacting aniline with diethyl malonate followed by hydrolysis, incorporating strategies to minimize impurity formation.

Step 1: Formation of Ethyl 3-anilino-3-oxopropanoate

  • Preparation of Sodium Anilide (Optional but Recommended): In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), dissolve aniline (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or THF). Add sodium ethoxide (1.05 eq.) portion-wise while stirring. Stir the mixture at room temperature for 1 hour.

  • Reaction with Diethyl Malonate: Cool the mixture (or a solution of aniline and a non-nucleophilic base like triethylamine in an anhydrous solvent) to 0-5°C. Add diethyl malonate (1.0 eq.) dropwise over 30 minutes, ensuring the temperature does not exceed 30°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the aniline is consumed.

  • Workup: Quench the reaction by adding dilute hydrochloric acid until the pH is ~2-3. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ethyl 3-anilino-3-oxopropanoate.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the crude ester from Step 1 in a mixture of ethanol and water. Add a stoichiometric amount of sodium hydroxide (1.0-1.2 eq.) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC until the ester is no longer present.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid. The product should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Start: Aniline & Diethyl Malonate reaction Reaction (Controlled Temperature < 30°C) start->reaction 1:1 Stoichiometry monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Acid/Base Washes) monitoring->workup Complete hydrolysis Ester Hydrolysis (NaOH, then HCl) workup->hydrolysis purification Purification (Recrystallization/HPLC) hydrolysis->purification final_product Final Product: This compound purification->final_product impurity_formation aniline Aniline intermediate Ethyl 3-anilino-3-oxopropanoate (Desired Intermediate) aniline->intermediate Low Temp (<30°C) impurity N,N'-diphenylmalonamide (Bis-anilide Impurity) aniline->impurity dem Diethyl Malonate dem->intermediate Low Temp (<30°C) intermediate->aniline High Temp (>30°C) final_product This compound (Desired Product) intermediate->final_product Hydrolysis

References

dealing with racemization during the synthesis of chiral 3-Anilino-3-oxopropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with racemization during the synthesis of chiral 3-anilino-3-oxopropanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral this compound derivatives?

A1: Racemization is the process in which a chiral molecule converts into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. In pharmaceutical development, typically only one enantiomer of a chiral drug is biologically active and therapeutically effective. The other enantiomer can be inactive, have a different activity, or even cause undesirable side effects. Therefore, maintaining the stereochemical integrity of your chiral this compound derivatives is crucial for ensuring their efficacy and safety.

Q2: What are the primary causes of racemization during the amide bond formation step in my synthesis?

A2: Racemization during the coupling of a chiral carboxylic acid with aniline primarily occurs through two mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most common pathway.[1][2][3][4] The activated carboxylic acid intermediate can cyclize to form a planar oxazolone. The proton at the chiral center (α-carbon) of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemistry. Subsequent reaction with the aniline will produce a racemic product.

  • Direct Enolization: A base present in the reaction mixture can directly abstract the acidic proton from the α-carbon of the activated carboxylic acid, forming an enolate intermediate which is achiral.[1][2] Reprotonation of this enolate will result in a mixture of enantiomers.

Q3: Which components of my reaction setup are most likely to be promoting racemization?

A3: Several factors in your experimental setup can contribute to racemization:[1][5]

  • Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to promote significant racemization.[6][7]

  • Base: The strength and steric hindrance of the base used are important.[1][8] Strong and sterically unhindered bases, such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), can accelerate the abstraction of the α-proton, leading to increased racemization.[1][8]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of both the desired amide bond formation and the undesired racemization side reactions.

  • Solvent: The polarity of the solvent can influence the rate of racemization. While less polar solvents may sometimes reduce racemization, solubility of the reactants is often a limiting factor.[6]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the aniline can increase the opportunity for the activated intermediate to racemize.

Q4: How can I effectively suppress racemization during the coupling reaction?

A4: Several strategies can be employed to minimize racemization:

  • Use of Additives: This is a very common and effective method.[1][6] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are used in conjunction with coupling reagents.[1][6][7][8] These additives react with the activated carboxylic acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate.[1] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[1][8]

  • Choice of Coupling Reagent: Instead of using carbodiimides alone, consider using them with an additive. Alternatively, phosphonium (e.g., BOP, PyBOP) or aminium/uronium (e.g., HBTU, HATU, TBTU) based coupling reagents are often preferred as they can lead to lower levels of racemization.[6][9]

  • Base Selection: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than DIPEA or TEA for minimizing racemization.[1]

  • Temperature Control: Perform the coupling reaction at a lower temperature, for instance, by starting the reaction at 0 °C and then allowing it to slowly warm to room temperature.[6]

  • Protecting Groups: The presence of a urethane-based protecting group (e.g., Boc, Fmoc, Z) on the nitrogen of an amino acid is known to significantly reduce racemization by suppressing the formation of the oxazolone intermediate.[3] While your starting material is a carboxylic acid, this principle highlights the importance of the electronic structure around the chiral center.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of the undesired enantiomer detected in the final product. Use of a carbodiimide coupling reagent (e.g., DCC, DIC) without an additive.Always use an additive such as HOBt, HOAt, or OxymaPure when using a carbodiimide. Consider switching to a phosphonium or uronium-based coupling reagent.[6][7]
Use of a strong, non-hindered base like triethylamine (TEA) or DIPEA.Replace the base with a weaker or more sterically hindered one, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1] Use the minimum necessary amount of base.
Elevated reaction temperature.Perform the coupling reaction at a lower temperature. Start the reaction at 0°C and let it warm to room temperature slowly.[6]
Prolonged pre-activation of the carboxylic acid.Minimize the time the carboxylic acid is activated before adding the aniline. Consider in-situ activation where all components are mixed together.
Inconsistent results with racemization levels varying between batches. Variations in reaction conditions (temperature, reaction time, reagent purity).Standardize the experimental protocol. Ensure all reagents are of high purity and anhydrous where necessary. Carefully control the reaction temperature and time.
Moisture in the reaction.Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Data on Racemization Control Strategies

The following table provides a qualitative comparison of common strategies to minimize racemization during amide bond formation.

Strategy Effectiveness in Suppressing Racemization Comments
Addition of HOBt/HOAt/Oxyma HighCommonly used with carbodiimides to suppress oxazolone formation. HOAt and Oxyma are generally more effective than HOBt.[1][6][8]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired coupling and the side reaction of racemization.[6]
Use of Hindered/Weaker Base Moderate to HighBases like NMM or collidine are preferred over DIPEA or TEA.[1]
Choice of Coupling Reagent HighPhosphonium and uronium reagents (e.g., HBTU, HATU) generally lead to less racemization than carbodiimides alone.[6][9]
Use of Less Polar Solvents ModerateSolvent choice is often limited by the solubility of reagents.[6]

Experimental Protocols

General Protocol for Amide Coupling with Minimal Racemization

This protocol provides a general procedure for the coupling of a chiral 3-substituted-3-oxopropanoic acid with aniline to synthesize a chiral this compound derivative, with an emphasis on minimizing racemization.

Materials:

  • Chiral 3-substituted-3-oxopropanoic acid

  • Aniline

  • Coupling Reagent (e.g., HBTU)

  • Base (e.g., N-methylmorpholine - NMM)

  • Anhydrous Solvent (e.g., Dichloromethane - DCM or N,N-Dimethylformamide - DMF)

  • Anhydrous conditions (Nitrogen or Argon atmosphere)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the chiral 3-substituted-3-oxopropanoic acid (1.0 equivalent) in the anhydrous solvent in a flame-dried flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add the aniline (1.0-1.2 equivalents), the coupling reagent (e.g., HBTU, 1.05 equivalents), and the base (e.g., NMM, 2.0 equivalents). The order of addition can be critical and may need optimization. A common practice is to add the base last.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, quench the reaction (e.g., by adding water or a saturated aqueous solution of NH₄Cl). Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Chiral Analysis: Determine the enantiomeric excess (e.e.) of the purified product using a suitable chiral analytical technique, such as chiral HPLC or SFC, to quantify the extent of racemization.

Visual Guides

Racemization_Pathway ChiralAcid Chiral Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) ChiralAcid->ActivatedIntermediate Coupling Reagent Oxazolone Oxazolone (Achiral Intermediate) ActivatedIntermediate->Oxazolone Cyclization (fast) DesiredProduct Desired Chiral Product ActivatedIntermediate->DesiredProduct + Aniline (desired pathway) StableEster Stable Active Ester ActivatedIntermediate->StableEster + Additive (suppression pathway) RacemicProduct Racemic Product Oxazolone->RacemicProduct + Aniline Aniline Aniline Base Base Base->Oxazolone α-proton abstraction Additive Additive (e.g., HOBt, HOAt) StableEster->DesiredProduct + Aniline

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Troubleshooting_Workflow Start High Racemization Detected Step1 Step 1: Add Suppressing Agent (e.g., HOAt, Oxyma) Start->Step1 Analyze1 Analyze e.e. Step1->Analyze1 Step2 Step 2: Change Base (e.g., to NMM or Collidine) Analyze1->Step2 If racemization is still high End Racemization Minimized Analyze1->End If racemization is acceptable Analyze2 Analyze e.e. Step2->Analyze2 Step3 Step 3: Lower Temperature (e.g., to 0°C) Analyze2->Step3 If racemization is still high Analyze2->End If racemization is acceptable Analyze3 Analyze e.e. Step3->Analyze3 Step4 Step 4: Change Coupling Reagent (e.g., to HATU, PyBOP) Analyze3->Step4 If racemization is still high Analyze3->End If racemization is acceptable Analyze4 Analyze e.e. Step4->Analyze4 Analyze4->End If racemization is acceptable

Caption: A logical workflow for troubleshooting high racemization levels.

References

enhancing the reactivity of 3-Anilino-3-oxopropanoic acid in subsequent reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Anilino-3-oxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the reactivity of this molecule in subsequent chemical reactions. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound, also known as malonic acid monoanilide, possesses three primary sites for chemical reactivity:

  • The Carboxylic Acid (-COOH): This is the most common site for reactions such as esterification or amidation. However, its acidity can also lead to deprotonation, forming an unreactive carboxylate salt.[1]

  • The Active Methylene (-CH₂-): The protons on the carbon between the two carbonyl groups are acidic and can be removed by a base. This makes the methylene group a nucleophile suitable for reactions like Knoevenagel condensations or alkylations.[2][3]

  • The Amide (-CONH-): The amide bond is generally stable and unreactive. Activation typically requires harsh electrophilic reagents and is less common than reactions at the other two sites.[4][5]

Q2: Why am I observing low yields when trying to couple the carboxylic acid with an amine?

Direct condensation of a carboxylic acid with an amine is often inefficient. The amine, being basic, can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[1] To achieve high yields, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as "activation."[1][6]

Q3: What is the most common side reaction to be aware of?

The most significant side reaction is decarboxylation (loss of CO₂). As a derivative of malonic acid, this compound is prone to losing carbon dioxide, especially when heated or under certain basic or acidic conditions.[7][8] This can lead to the formation of N-phenylacetamide as a byproduct. Careful temperature control is crucial during reactions.

Q4: Can I perform reactions at the active methylene group without affecting the carboxylic acid?

Yes, under specific conditions. Reactions like the Knoevenagel condensation can be performed using weakly basic catalysts (e.g., piperidine, pyridine) that facilitate deprotonation of the active methylene group without significantly impacting the carboxylic acid.[3][9] However, protecting the carboxylic acid group as an ester may be necessary for other types of reactions, such as alkylations that require stronger bases.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield in amide/ester coupling reaction. 1. Formation of unreactive carboxylate salt.[1] 2. Inadequate activation of the carboxylic acid. 3. Steric hindrance from the aniline group.1. Activate the carboxylic acid before adding the nucleophile (amine/alcohol). Convert it to an acyl chloride or an active ester (see protocols below). 2. Use a proven coupling agent . See Table 1 for a comparison. 3. Increase reaction time or temperature moderately, while monitoring for decarboxylation.
Decarboxylation byproduct is observed. 1. Reaction temperature is too high. Malonic acid derivatives are thermally unstable.[8] 2. The reaction is run for an extended period. 3. Use of strong base or acid catalysts can promote decarboxylation.1. Maintain lower reaction temperatures. Whenever possible, run the reaction at room temperature or 0 °C. 2. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times. 3. Use milder catalysts and bases. For example, use pyridine instead of stronger amines in condensations.[3]
Knoevenagel condensation with an aldehyde is sluggish. 1. The catalyst is not sufficiently basic to deprotonate the active methylene group. 2. Water is not being effectively removed from the reaction, shifting the equilibrium backward.1. Use a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts. 2. Use a Dean-Stark apparatus to remove water azeotropically if the solvent is appropriate (e.g., toluene).
Multiple products are formed during an alkylation attempt. 1. The base is causing self-condensation or other side reactions. 2. Both the carboxylic acid and the active methylene are reacting.1. Protect the carboxylic acid group as a methyl or ethyl ester prior to alkylation. 2. Use a base that is just strong enough to deprotonate the methylene group, such as sodium ethoxide.

Enhancing Reactivity: Key Strategies & Data

The most effective way to enhance the reactivity of this compound for coupling reactions is to activate the carboxylic acid group. This involves converting the hydroxyl (-OH) into a superior leaving group.

General Workflow for Reactivity Enhancement

G cluster_start Starting Material cluster_activation Activation Step cluster_reaction Subsequent Reaction cluster_product Final Product start 3-Anilino-3-oxopropanoic Acid activation Activation of Carboxylic Acid start->activation Add Activating Agent reaction Reaction with Nucleophile (e.g., Amine, Alcohol) activation->reaction Add Nucleophile product Desired Ester, Amide, etc. reaction->product

Caption: General workflow for enhancing reactivity.

Comparison of Common Coupling Agents for Amide Bond Formation
Activating/Coupling Agent Typical Additive(s) Solvent Temp (°C) Typical Yield Notes
SOCl₂ (Thionyl Chloride)NoneDCM or Toluene0 to RTGood-ExcellentForms an intermediate acyl chloride. Must be handled in a fume hood.[10][11]
EDC (Carbodiimide)HOBt, DMAPDCM, DMF0 to RTGood-ExcellentWater-soluble byproducts are easily removed. A very common and reliable method.[12][13]
HATU (Uronium Salt)DIPEA, TEADMF, ACN0 to RTExcellentHighly efficient, especially for sterically hindered or electron-deficient amines.[][15]
B(OCH₂CF₃)₃ (Borate Ester)NoneACN, TolueneRT to 80Good-ExcellentOffers a simple workup, often requiring only filtration through a resin.[16][17]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Activation of Carboxylic Acid via Acyl Chloride Formation

This protocol converts the carboxylic acid to a highly reactive acyl chloride intermediate, which readily reacts with nucleophiles.

G A 1. Dissolve 3-Anilino-3- oxopropanoic Acid in dry DCM B 2. Cool solution to 0 °C A->B C 3. Add Oxalyl Chloride (or Thionyl Chloride) dropwise B->C D 4. Stir at RT for 1-2 hours C->D E 5. Remove solvent and excess reagent in vacuo D->E F Intermediate: 3-Anilino-3-oxopropanoyl chloride (Use immediately) E->F

Caption: Workflow for acyl chloride formation.

Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the evolution of gas (SO₂ or CO/CO₂).

  • Once the reaction is complete (no more gas evolution), remove the solvent and excess reagent under reduced pressure.

  • The resulting crude acyl chloride is highly reactive and moisture-sensitive. It should be used immediately in the next step without purification.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This is a widely used, reliable method for forming an amide bond with a primary or secondary amine.

Methodology:

  • Dissolve this compound (1.0 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.[18]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

Protocol 3: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol demonstrates a reaction at the active methylene position.

Methodology:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in toluene.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and allow it to stir for 4-8 hours, collecting the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, wash the toluene solution with 1M HCl to remove the piperidine, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

troubleshooting guide for spectroscopic analysis of 3-Anilino-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of 3-Anilino-3-oxopropanoic acid. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining and interpreting high-quality spectral data.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound I should look for in my spectra? A1: The molecule contains three key functional groups that give characteristic signals: a carboxylic acid (-COOH), a secondary amide (-NH-C=O), and a phenyl (aromatic) ring. Identifying the signals for each is crucial for structure confirmation.

Q2: I don't see the carboxylic acid or amide proton in my ¹H NMR spectrum. What is the likely cause? A2: The protons on heteroatoms (O-H and N-H) are acidic and can readily exchange with deuterium from deuterated solvents (like D₂O or CD₃OD) or even trace amounts of water in the NMR solvent.[1][2] This exchange can cause the peaks to broaden significantly or disappear entirely.[1][2] To confirm their presence, you can run a D₂O exchange experiment; add a drop of D₂O to your sample, shake, and re-acquire the spectrum. The disappearance of a peak confirms it was an exchangeable proton.[1]

Q3: Why is the O-H peak in my IR spectrum so broad that it overlaps with the C-H stretching region? A3: This is a hallmark of carboxylic acids.[3][4] In the solid state or in concentrated solutions, carboxylic acids form hydrogen-bonded dimers. This strong hydrogen bonding causes the O-H stretching vibration to appear as a very broad band, typically from 2500-3300 cm⁻¹.[3][4]

Q4: My mass spectrum does not show a strong molecular ion peak (M⁺) at m/z 179. Is this normal? A4: Yes, it can be. The molecular ion peak corresponds to the intact ionized molecule.[5] Molecules with multiple functional groups, like this compound, can be unstable under ionization conditions and fragment easily, leading to a weak or absent molecular ion peak.[6] The observed spectrum will be dominated by more stable fragment ions.

Q5: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I simplify it? A5: Overlapping peaks in the aromatic region are common. You can try acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, as solvent effects can alter the chemical shifts and sometimes resolve the multiplet.[1] Alternatively, acquiring the spectrum on a higher-field NMR instrument (e.g., 600 MHz vs. 300 MHz) will increase spectral dispersion and can often resolve overlapping signals.

Predicted Spectral Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure. These are predicted values and may vary slightly based on solvent, concentration, and instrument conditions.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s, 1H)170 - 180The ¹H signal is very downfield, broad, and may disappear with D₂O exchange.[3][7]
Amide (-NH)8.0 - 9.5 (broad s, 1H)N/AThe ¹H signal is broad and may disappear with D₂O exchange.[7]
Phenyl Ring (-C₆H₅)7.0 - 7.8 (m, 5H)115 - 140A complex multiplet is expected for the aromatic protons.[7] Multiple peaks are expected in the ¹³C spectrum.
Methylene (-CH₂-)3.4 - 3.6 (s, 2H)40 - 50Appears as a singlet as there are no adjacent protons for coupling.
Amide Carbonyl (-C=O)N/A165 - 175The carbonyl carbon of the amide is typically slightly upfield from the acid carbonyl.[7]

Table 2: Predicted Infrared (IR) Spectroscopy Data

Vibration Wavenumber (cm⁻¹) Intensity / Shape Notes
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very BroadCharacteristic broad peak due to hydrogen-bonded dimers.[4][8]
N-H Stretch (Amide)3200 - 3400Medium, BroadTypical for a secondary amide.[9][10]
C-H Stretch (Aromatic)3000 - 3100Medium, SharpPeaks appear just above 3000 cm⁻¹.[9]
C-H Stretch (Aliphatic)2850 - 3000Medium, SharpPeaks appear just below 3000 cm⁻¹.[9]
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, SharpThe "acid carbonyl" peak.[4]
C=O Stretch (Amide I Band)1650 - 1680Strong, SharpThe "amide carbonyl" peak, usually at a lower frequency than the acid's C=O.[10][11]
N-H Bend (Amide II Band)1515 - 1570Medium-StrongA characteristic peak for secondary amides.[10]
C=C Stretch (Aromatic)1450 - 1600Medium (multiple bands)Part of the "fingerprint" region for the phenyl group.[8]

Table 3: Predicted Mass Spectrometry (MS) Data

m/z Value Possible Fragment Notes
179[M]⁺Molecular Ion (C₉H₉NO₃)⁺. May be weak or absent.
162[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.[12]
134[M - COOH]⁺Loss of the carboxyl group (decarboxylation).[12]
120[C₆H₅NHCO]⁺Anilide fragment from cleavage of the CH₂-CO bond.
93[C₆H₅NH₂]⁺Aniline fragment.
77[C₆H₅]⁺Phenyl cation.

Spectroscopic Troubleshooting Guides

Below are troubleshooting workflows and diagrams to help diagnose common issues during spectroscopic analysis.

General Troubleshooting Workflow

This flowchart outlines a systematic approach to diagnosing issues with spectroscopic results.

start Unexpected or Poor Spectrum Quality sample_prep Review Sample Preparation start->sample_prep instrument Check Instrument Parameters start->instrument interpretation Re-evaluate Interpretation start->interpretation purity Impurity or Contaminant? sample_prep->purity concentration Incorrect Concentration? sample_prep->concentration solvent Wrong Solvent or Residual Solvent? sample_prep->solvent calibration Instrument Calibrated? instrument->calibration settings Acquisition Settings Optimal? instrument->settings shimming Poor Shimming? (NMR) instrument->shimming reference Compare to Predicted Data interpretation->reference degradation Sample Degraded? interpretation->degradation resolve Problem Resolved purity->resolve concentration->resolve solvent->resolve calibration->resolve settings->resolve shimming->resolve reference->resolve degradation->resolve

Caption: General troubleshooting workflow for spectroscopic analysis.

Structure-Spectrum Correlation Diagram

This diagram links the chemical structure of this compound to its expected spectroscopic signals.

mol This compound cooh Carboxylic Acid mol->cooh amide Secondary Amide mol->amide phenyl Phenyl Ring mol->phenyl ch2 Methylene (-CH₂-) mol->ch2 ir_cooh IR: 2500-3300 cm⁻¹ (broad O-H) IR: 1700-1725 cm⁻¹ (C=O) cooh->ir_cooh nmr_cooh ¹H: 10-13 ppm (broad s) ¹³C: 170-180 ppm cooh->nmr_cooh ir_amide IR: 3200-3400 cm⁻¹ (N-H) IR: 1650-1680 cm⁻¹ (C=O) amide->ir_amide nmr_amide ¹H: 8.0-9.5 ppm (broad s) ¹³C: 165-175 ppm amide->nmr_amide ir_phenyl IR: 3000-3100 cm⁻¹ (C-H) IR: 1450-1600 cm⁻¹ (C=C) phenyl->ir_phenyl nmr_phenyl ¹H: 7.0-7.8 ppm (m) ¹³C: 115-140 ppm phenyl->nmr_phenyl nmr_ch2 ¹H: 3.4-3.6 ppm (s) ¹³C: 40-50 ppm ch2->nmr_ch2

Caption: Correlation of functional groups to expected spectral signals.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Objective: To prepare a high-quality sample for ¹H and ¹³C NMR analysis.

  • Methodology:

    • Weigh approximately 5-10 mg of dry this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is recommended due to its ability to dissolve both the carboxylic acid and amide functionalities and to slow down proton exchange, often allowing for the observation of O-H and N-H peaks.

    • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • The sample is now ready for analysis.

2. Sample Preparation for IR Spectroscopy (ATR Method)

  • Objective: To obtain a high-quality solid-state IR spectrum.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

    • Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum.

    • After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

3. Sample Preparation for Mass Spectrometry (ESI Method)

  • Objective: To prepare a dilute solution for analysis by Electrospray Ionization (ESI) Mass Spectrometry.

  • Methodology:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using a solvent mixture appropriate for ESI, typically containing a small amount of acid (like 0.1% formic acid for positive ion mode) or base (like 0.1% ammonium hydroxide for negative ion mode) to promote ionization.

    • Vortex the final solution to ensure homogeneity.

    • The sample can now be directly infused into the mass spectrometer or injected via an HPLC system.

References

Validation & Comparative

Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidaion of 3-Anilino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of techniques for the structural validation of 3-Anilino-3-oxopropanoic acid, with a primary focus on X-ray crystallography as the definitive method, supplemented by common spectroscopic techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides unparalleled, high-resolution data on the atomic arrangement in a crystalline solid. It allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule, offering definitive proof of its structure.

Hypothetical X-ray Crystallographic Data for this compound

Based on typical crystal structures of similar organic molecules, a hypothetical dataset for this compound is presented below for illustrative purposes.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
α (°)90
β (°)98.54
γ (°)90
Volume (ų)852.1
Z4
Calculated Density (g/cm³)1.425
R-factor0.045

Complementary Spectroscopic Techniques

In the absence of a crystal structure, or as a complementary approach, several spectroscopic methods are routinely employed to elucidate and confirm the structure of a compound.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity.Provides detailed information on the hydrogen framework of the molecule.Can be complex to interpret for molecules with many overlapping signals.
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment.Complements ¹H NMR by providing information on the carbon backbone.Lower sensitivity than ¹H NMR.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).Quick and simple method to identify key functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Determines the molecular formula and can provide structural clues from fragmentation.Isomers are often indistinguishable.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of a new chemical entity like this compound.

Structural_Validation_Workflow Synthesis Synthesis of 3-Anilino- 3-oxopropanoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy X_ray Single-Crystal X-ray Crystallography Purification->X_ray Crystal Growth H_NMR ¹H NMR Spectroscopy->H_NMR C_NMR ¹³C NMR Spectroscopy->C_NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Structure_Proposal Proposed Structure H_NMR->Structure_Proposal C_NMR->Structure_Proposal IR->Structure_Proposal MS->Structure_Proposal Structure_Proposal->X_ray Confirmation Final_Structure Confirmed Structure Structure_Proposal->Final_Structure If crystals not obtained X_ray->Final_Structure

Spectroscopic and Chromatographic Purity Assessment of 3-Anilino-3-oxopropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of various spectroscopic and chromatographic techniques for the confirmation of purity of 3-Anilino-3-oxopropanoic acid (CAS: 15580-32-2), a key intermediate in pharmaceutical and chemical synthesis. The information presented is intended for researchers, scientists, and drug development professionals to establish robust quality control measures.

Introduction to this compound

This compound, with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol , is a carboxylic acid derivative containing an anilide functional group. Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. This guide outlines the expected analytical data from various techniques and provides standardized protocols for their implementation.

Comparative Analysis of Analytical Techniques

A combination of spectroscopic and chromatographic methods is recommended for a comprehensive purity assessment of this compound. The following table summarizes the expected outcomes and utility of each technique.

Analytical Technique Predicted Data/Expected Results for this compound Primary Use Limitations
¹H NMR Spectroscopy See Table 2 for detailed predicted chemical shifts, splitting, and integration.Structural confirmation and identification of proton-containing impurities.May not detect non-proton-containing impurities. Broad peaks may reduce resolution.
¹³C NMR Spectroscopy See Table 3 for detailed predicted chemical shifts.Confirmation of carbon backbone and detection of carbon-containing impurities.Lower sensitivity than ¹H NMR; requires more sample.
Infrared (IR) Spectroscopy See Table 4 for characteristic absorption bands.Identification of key functional groups.Not ideal for quantification of impurities. Provides limited structural information on its own.
Mass Spectrometry (MS) Molecular Ion [M]+ at m/z = 179. See Table 5 for potential fragmentation.Determination of molecular weight and elemental composition (with high resolution MS).Isomeric impurities may not be distinguishable.
High-Performance Liquid Chromatography (HPLC) A single major peak with a purity value (e.g., >99%) determined by area percentage.Quantification of purity and separation of impurities.Requires a suitable reference standard for absolute quantification.
Elemental Analysis See Table 6 for theoretical elemental composition.Confirmation of elemental composition and detection of inorganic impurities.Does not provide information on organic impurities with the same elemental composition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data has been predicted based on its chemical structure and established spectroscopic principles.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton Assignment Predicted Chemical Shift (ppm) Splitting Pattern Integration
Carboxylic Acid (-COOH)~12.5Singlet (broad)1H
Amide (-NH)~10.2Singlet1H
Aromatic Protons (ortho)~7.6Doublet2H
Aromatic Protons (meta)~7.3Triplet2H
Aromatic Proton (para)~7.1Triplet1H
Methylene (-CH₂-)~3.5Singlet2H
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl (-COOH)~171
Amide Carbonyl (-CONH-)~168
Aromatic Carbon (C-N)~139
Aromatic Carbons (ortho)~129
Aromatic Carbons (meta)~124
Aromatic Carbon (para)~120
Methylene Carbon (-CH₂-)~41
Table 4: Predicted ajor IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)3300-2500Broad
N-H Stretch (Amide)~3300Medium, sharp
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Carboxylic Acid)~1720Strong, sharp
C=O Stretch (Amide I)~1660Strong, sharp
N-H Bend (Amide II)~1550Medium
C=C Stretch (Aromatic)1600-1450Medium
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
m/z Assignment
179[M]+ (Molecular Ion)
134[M - COOH]+
93[C₆H₅NH₂]+
77[C₆H₅]+
Table 6: Theoretical Elemental Analysis Data for C9H9NO3
Element Theoretical Percentage
Carbon (C)60.33%
Hydrogen (H)5.06%
Nitrogen (N)7.82%
Oxygen (O)26.79%

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the broad carboxylic acid proton.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A longer acquisition time will be necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source. For accurate mass measurement, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.

  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical starting condition could be a 30:70 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg).

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified to determine the percentage of each element.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Purity Analysis Workflow cluster_0 Initial Characterization cluster_1 Quantitative Analysis cluster_2 Structural Confirmation Sample Sample ¹H_NMR ¹H NMR Sample->¹H_NMR Structural Info IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight HPLC HPLC ¹H_NMR->HPLC Guide Impurity Identification ¹³C_NMR ¹³C NMR ¹H_NMR->¹³C_NMR Confirm Carbon Skeleton Elemental_Analysis Elemental Analysis MS->Elemental_Analysis Confirm Composition Final_Purity_Report Final_Purity_Report HPLC->Final_Purity_Report Quantitative Purity Elemental_Analysis->Final_Purity_Report Elemental Composition ¹³C_NMR->Final_Purity_Report Structural Integrity

Purity analysis workflow for this compound.

This comprehensive approach, combining multiple analytical techniques, will ensure a thorough and reliable assessment of the purity of this compound, meeting the stringent requirements of the pharmaceutical and chemical industries.

Comparative Analysis of 3-Anilino-3-oxopropanoic Acid and Other Malonic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of 3-Anilino-3-oxopropanoic acid and other malonic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the synthesis, biological activities, and potential therapeutic applications of these compounds, supported by experimental data and detailed protocols.

Introduction to Malonic Acid Derivatives

Malonic acid and its derivatives are a versatile class of compounds with significant applications in the pharmaceutical and chemical industries.[1] Their unique chemical structure, characterized by a reactive methylene group, allows for a wide range of chemical modifications, leading to a diverse array of molecules with varied biological activities.[1] These activities include antioxidant, anti-HIV, and enzyme inhibitory properties. This guide focuses on a comparative analysis of this compound against other malonic acid amides and diamides to highlight structure-activity relationships and potential for further development.

Synthesis and Chemical Properties

The synthesis of malonic acid derivatives can be achieved through various methods, with the choice of route often influencing the final yield and purity. A common method for the synthesis of malonic acid amides involves the reaction of a malonic acid ester with an appropriate amine.

Table 1: Synthesis and Physicochemical Properties of Selected Malonic Acid Derivatives

CompoundSynthesis MethodSolventYield (%)Melting Point (°C)Molecular Weight ( g/mol )
This compound Malonic acid and anilineNot SpecifiedNot SpecifiedNot Specified179.17[]
N,N'-dimethyl-N,N'-dioctyl-malonamide (DMDOMA) Ester amine couplingNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
N,N,N',N'-tetraisopropyl malonamide (TiPMA) Ester amine couplingNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
N,N'-dimethyl-N,N'-dicyclohexyl-malonamide (DMDCMA) Ester amine couplingNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Specific yield and melting point data for this compound and comparative malonamides were not available in the searched literature.

Comparative Biological Activity

The biological activity of malonic acid derivatives is highly dependent on their specific substitutions. Amide and anilino derivatives have demonstrated notable antioxidant and enzyme inhibitory activities.

Antioxidant Activity

The antioxidant potential of malonic acid derivatives is a key area of investigation. The ability to scavenge free radicals is a crucial factor in preventing oxidative stress-related diseases. Several studies have evaluated the antioxidant capacity of malonic acid amides and diamides using various assays.

A comparative study on the antioxidant activity of five different amides, including benzanilide and acetaminophen, demonstrated their capacity to scavenge free radicals and reduce ferric ions.[3] The antioxidant efficacy was found to be dependent on the concentration of the anilides and the nature of the substituents on the amide group.[3]

Another study focused on malonic acid diamide analogues, which were found to possess significant radical scavenging activity against DPPH and superoxide anions.[1] The antioxidant potential of these diamides was comparable to standard antioxidants like gallic acid and ascorbic acid.[1]

Table 2: Comparative Antioxidant Activity (IC50 values in µg/mL)

CompoundDPPH Radical ScavengingSuperoxide Anion ScavengingReference
Benzanilide>100Not Specified[3]
Dodecanilide51.32Not Specified[3]
N-cyclohexyloctamide>100Not Specified[3]
Acetanilide>100Not Specified[3]
Acetaminophen (Paracetamol)21.01Not Specified[3]
N,N'-dimethyl-N,N'-dioctyl-malonamide (DMDOMA)0.85 (mM)0.21 (mM)[1]
N,N,N',N'-tetraisopropyl malonamide (TiPMA)0.97 (mM)0.27 (mM)[1]
N,N'-dimethyl-N,N'-dicyclohexyl-malonamide (DMDCMA)1.05 (mM)0.24 (mM)[1]
Gallic Acid (Standard)0.61 (mM)0.20 (mM)[1]
Ascorbic Acid (Standard)Not SpecifiedNot Specified[1]

Note: Direct comparative IC50 values for the antioxidant activity of this compound were not found in the available literature. The data for DMDOMA, TiPMA, and DMDCMA are presented in mM.

Enzyme Inhibition

Malonic acid derivatives have been investigated as inhibitors of various enzymes. For instance, a series of malonic acid non-nucleoside derivatives were designed and evaluated as potent inhibitors of CD73, an enzyme implicated in cancer immunotherapy.[4] Two compounds in this series exhibited significant inhibition with IC50 values of 0.28 µM and 0.10 µM, respectively.[4]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to facilitate reproducible research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol. The final concentration should result in an absorbance of approximately 1.0 at 517 nm.

  • Reaction mixture: Add a specific volume of the test compound solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Preparation of ABTS radical cation (ABTS•+): React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: Add a specific volume of the test compound to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction mixture: Add the FRAP reagent to the test sample.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard (e.g., FeSO₄·7H₂O).

Visualizing Experimental Workflows

Understanding the workflow of experimental procedures is crucial for accurate implementation. The following diagrams, generated using the DOT language, illustrate the key steps in the synthesis of malonic acid amides and a typical antioxidant assay.

SynthesisWorkflow MalonicEster Malonic Acid Ester Reaction Amidation Reaction MalonicEster->Reaction Amine Substituted Amine Amine->Reaction Purification Purification Reaction->Purification Product Malonic Acid Amide Derivative Purification->Product

Caption: General workflow for the synthesis of malonic acid amide derivatives.

AntioxidantAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReagentPrep Prepare Radical Solution (e.g., DPPH, ABTS) Mixing Mix Radical Solution with Test Compound ReagentPrep->Mixing SamplePrep Prepare Test Compound Solutions (various concentrations) SamplePrep->Mixing Incubation Incubate in the Dark Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Generalized workflow for in vitro antioxidant capacity assays.

Conclusion

This comparative guide highlights the potential of this compound and other malonic acid derivatives as valuable scaffolds in drug discovery. While direct comparative data for this compound is limited, the broader class of malonic acid amides and anilino-derivatives demonstrates significant antioxidant and enzyme inhibitory activities. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to explore the therapeutic potential of these compounds further. Future studies should focus on obtaining quantitative biological data for this compound to enable a more direct comparison and to elucidate its specific mechanisms of action.

References

A Comparative Guide to the Biological Efficacy of 3-Anilino-3-oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of various 3-Anilino-3-oxopropanoic acid derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Comparative Analysis of Biological Activities

The this compound scaffold has proven to be a versatile backbone for the development of novel therapeutic agents. Modifications to the anilino and oxopropanoic acid moieties have yielded a diverse range of derivatives with significant biological activities. This section summarizes the quantitative data on their antimicrobial and anticancer efficacy.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a spectrum of microbial pathogens, including multidrug-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various bacteria and fungi.

DerivativeTarget OrganismMIC (µg/mL)Reference
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazones (general) Candida auris0.5 - 64[1]
Gram-positive bacteria1 - 8[1]
Gram-negative bacteria8 - 64[1]
Hydrazone 14 (with 2-thiophene substituent) S. aureus TCH-1516 (MRSA)8[1]
E. faecalis AR-0671 (VRE)8[1]
E. coli AR-000164[1]
K. pneumoniae AR-00364[1]
Hydrazone 15 (with furan-2-yl substituent) S. aureus TCH-1516 (MRSA)1[1]
E. faecalis AR-0671 (VRE)0.5[1]
Hydrazone 16 (with 2,5-dimethyl-1H-pyrrol-1-yl substituent) S. aureus TCH-1516 (MRSA)2[1]
E. faecalis AR-0671 (VRE)1[1]
3-Aryl-3-(furan-2-yl)propanoic acid derivatives Candida albicansGood activity at 64 µg/mL[2]
Escherichia coliSuppressed at 64 µg/mL[2]
Staphylococcus aureusSuppressed at 64 µg/mL[2]
Anticancer Activity

Several this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data below highlights the concentration-dependent reduction in cell viability.

DerivativeCancer Cell LineActivityReference
3-(2,4-Difluoroanilino)-3-oxopropanoic acid MCF-7 (breast cancer)IC50: 10 - 25 µM[3]
HeLa (cervical cancer)IC50: 10 - 25 µM[3]
A549 (lung cancer)IC50: 10 - 25 µM[3]
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (general) A549 (non-small cell lung cancer)Structure-dependent activity[4]
Compound 12 (with 1-naphthyl substituent) A549Reduced cell viability to 42.1%[4]
Compound 19 (oxadiazole derivative) A549Reduced cell viability to 66.2%[4]
Compound 20 (with 2-furyl substituent) A549Reduced cell viability by ~50%[4]
Compound 29 (with 4-NO2 phenyl substituent) A549Reduced cell viability to 31.2%[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][5][6][7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic

  • Negative control (broth with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (inoculum with no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a suitable wavelength (e.g., 600 nm).

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][3][9][10]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C to allow the formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway and Experimental Workflow Diagrams

Potential Modulation of the NF-κB Signaling Pathway

Many this compound derivatives exhibit anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13][14][15] This pathway is a key regulator of inflammation and is also implicated in cancer progression. The following diagram illustrates a plausible mechanism by which these derivatives could exert their anti-inflammatory effects.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Genes Transcription Derivative 3-Anilino-3-oxopropanoic acid derivative Derivative->IKK Inhibits Screening_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Antimicrobial Antimicrobial Assay (e.g., MIC) Primary_Screening->Antimicrobial Anticancer Anticancer Assay (e.g., MTT) Primary_Screening->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) Primary_Screening->Anti_inflammatory Hit_Identification Hit Identification Antimicrobial->Hit_Identification Anticancer->Hit_Identification Anti_inflammatory->Hit_Identification Hit_Identification->Synthesis Inactive Compounds (Redesign) Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Compounds Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies In_vivo In Vivo Efficacy & Toxicity Mechanism_Studies->In_vivo

References

A Comparative Guide to the Synthesis of 3-Anilino-3-oxopropanoic Acid: A Novel Microwave-Assisted Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel microwave-assisted synthetic method for 3-Anilino-3-oxopropanoic acid against a traditional, conventional heating approach. The information presented is supported by experimental data from analogous reactions, offering a clear evaluation of the performance, efficiency, and environmental impact of each method.

Comparison of Synthetic Methods

The synthesis of this compound, a valuable building block in medicinal chemistry, has traditionally been performed using conventional heating methods that often require long reaction times. A novel approach utilizing microwave-assisted organic synthesis (MAOS) demonstrates significant improvements in reaction speed and efficiency.

ParameterTraditional Method (Conventional Heating)New Method (Microwave-Assisted)
Starting Materials Aniline, Malonic AcidAniline, Malonic Acid
Key Reagents Triethylamine, DioxaneTriethylamine, Dioxane
Reaction Time Several hours (e.g., 3-8 hours)8 - 15 minutes
Typical Yield Moderate to Good (e.g., 60-80%)Good to Excellent (e.g., 77-97%)[1]
Purity of Crude Product Moderate to HighHigh
Energy Consumption HighLow
Key Advantages Well-established and understoodDramatically reduced reaction time, higher yields, energy efficient
Key Disadvantages Long reaction times, higher energy consumptionRequires specialized microwave synthesis equipment

Experimental Protocols

Traditional Synthesis: Condensation of Aniline and Malonic Acid under Conventional Heating

This method involves the condensation reaction between aniline and malonic acid in the presence of a base, facilitated by prolonged heating.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as dioxane.

  • Add triethylamine (1.2 equivalents) to the mixture as a catalyst.

  • Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 3-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

New Method: Microwave-Assisted Synthesis of this compound

This novel approach utilizes microwave irradiation to accelerate the condensation reaction, leading to a significant reduction in reaction time and an increase in yield.

Protocol:

  • In a microwave-safe reaction vessel, combine aniline (1 equivalent), malonic acid (1.1 equivalents), and triethylamine (1.2 equivalents) in dioxane.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 8-15 minutes.[1]

  • After irradiation, allow the vessel to cool to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization to afford pure this compound.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of both the traditional and the new microwave-assisted synthetic methods.

Traditional_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Mixing Mixing Aniline->Mixing Malonic_Acid Malonic Acid Malonic_Acid->Mixing Solvent Dioxane Solvent->Mixing Catalyst Triethylamine Catalyst->Mixing Reflux Reflux (3-8 hours) Mixing->Reflux Cooling Cooling Reflux->Cooling Evaporation Solvent Evaporation Cooling->Evaporation Purification Recrystallization Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the traditional synthesis of this compound.

New_Microwave_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Mixing Mixing in Microwave Vessel Aniline->Mixing Malonic_Acid Malonic Acid Malonic_Acid->Mixing Solvent Dioxane Solvent->Mixing Catalyst Triethylamine Catalyst->Mixing Microwave Microwave Irradiation (8-15 mins) Mixing->Microwave Cooling Cooling Microwave->Cooling Evaporation Solvent Evaporation Cooling->Evaporation Purification Recrystallization Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the new microwave-assisted synthesis of this compound.

Conclusion

The validation of this new microwave-assisted method for the synthesis of this compound presents a significant advancement over traditional synthetic routes. The dramatic reduction in reaction time, coupled with high yields, offers a more efficient, economical, and environmentally friendly approach. This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery and development, where speed and efficiency are paramount. Researchers and scientists are encouraged to consider the adoption of this microwave-assisted protocol to streamline their synthetic efforts.

References

Comparative Analysis of 3-Anilino-3-oxopropanoic Acid and Its Analogs in Biological Assays: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the biological activity of 3-anilino-3-oxopropanoic acid and its derivatives reveals a potential for cross-reactivity across various enzyme families. While comprehensive screening data for the parent compound remains limited in publicly accessible literature, analysis of its structural analogs provides valuable insights into its potential off-target effects and therapeutic applications.

Derivatives of this compound have demonstrated inhibitory activity against a range of enzymes, including bacterial cell wall synthesis enzymes, digestive enzymes, and phosphatases. This suggests that the core scaffold of this compound may serve as a versatile pharmacophore with the potential to interact with multiple biological targets. Understanding the selectivity profile of this compound class is crucial for the development of targeted therapeutics and for predicting potential side effects in drug development.

This guide provides a comparative overview of the reported biological activities of this compound analogs, summarizes key experimental protocols for assessing their inhibitory potential, and visualizes relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity of this compound Analogs

The following table summarizes the observed inhibitory activities of various analogs of this compound against different biological targets. It is important to note that the lack of standardized, broad-panel screening for all listed compounds necessitates a cautious interpretation of their relative selectivity.

Compound/AnalogTarget Enzyme(s)Reported Activity/PotencyReference Compound(s)
3-(2,4-Difluoroanilino)-3-oxopropanoic acid MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)Suggested for enzyme inhibition assays.[1]-
Synthetic Amino Acid Derivatives (PPC series) Pancreatic α-amylaseCompetitive inhibition, Vmax similar to control, Km increased.[2]Acarbose[2]
α-GlucosidaseConcentration-dependent inhibition.[2]Acarbose[2]
Pancreatic LipaseConcentration-dependent inhibition, IC50 values reported.[2]Orlistat[2]
Aminoalkanol Derivatives Prostatic Acid Phosphatase (PAP)Competitive inhibition, IC50 and Ki values determined.[3]Benzylphosphonic acid and its α-benzylamino substituted analog.[3]
3-(2-Aminocarbonylphenyl)propanoic acid analogs Prostaglandin E2 receptor 3 (EP3)Evaluated for binding affinity and antagonist activity.[4]-

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibition. Below are generalized protocols for key enzyme assays mentioned in the context of this compound analogs.

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) Inhibition Assay

This spectrophotometric assay monitors the consumption of UDP-N-acetylglucosamine (UNAG), a substrate of the MurA enzyme, which is crucial for bacterial cell wall biosynthesis.[1]

Workflow for MurA Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, MurA Enzyme, UNAG, and Test Compound prep_plate Add Buffer, Enzyme, and Test Compound/Vehicle to Microplate prep_reagents->prep_plate initiate Initiate Reaction by Adding Phosphoenolpyruvate (PEP) prep_plate->initiate incubate Incubate at a Controlled Temperature initiate->incubate measure Monitor Decrease in Absorbance at 232 nm (Formation of Enolpyruvyl-UNAG) incubate->measure calculate Calculate Percent Inhibition measure->calculate determine Determine IC50 Value calculate->determine

Caption: Workflow for a MurA enzyme inhibition assay.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (this compound or analog)

  • Spectrophotometer capable of reading UV absorbance

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MurA enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for a defined period to allow for compound binding to the enzyme.

  • Initiate the reaction by adding the substrate, UNAG, and PEP.

  • Continuously monitor the decrease in absorbance at a specific wavelength (e.g., 232 nm), which corresponds to the formation of the enolpyruvyl-UNAG product.

  • Calculate the initial reaction velocities for each compound concentration.

  • Determine the percent inhibition relative to a vehicle control and calculate the IC50 value.

Digestive Enzyme (α-Amylase and α-Glucosidase) Inhibition Assays

These colorimetric assays are commonly used to screen for inhibitors that could be relevant for managing hyperglycemia.

Hypothetical Signaling Pathway Modulation by an α-Glucosidase Inhibitor

cluster_digestion Carbohydrate Digestion cluster_absorption Intestinal Absorption cluster_inhibition Inhibitor Action carbs Dietary Carbohydrates glucose Glucose carbs->glucose α-Amylase & α-Glucosidase absorption Glucose Absorption glucose->absorption blood_glucose Increased Blood Glucose absorption->blood_glucose inhibitor 3-Anilino-3-oxopropanoic Acid Analog α-Amylase & α-Glucosidase α-Amylase & α-Glucosidase inhibitor->α-Amylase & α-Glucosidase Inhibits

Caption: Modulation of carbohydrate digestion by an α-glucosidase inhibitor.

α-Glucosidase Inhibition Assay Protocol:

  • Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Add the test compound at various concentrations to the enzyme solution and pre-incubate.

  • Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Stop the reaction after a specific time by adding a basic solution (e.g., sodium carbonate).

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[2][5]

α-Amylase Inhibition Assay Protocol:

  • Prepare a solution of α-amylase in a suitable buffer.

  • Pre-incubate the enzyme with the test compound.

  • Add a starch solution as the substrate and incubate.

  • After incubation, add a dinitrosalicylic acid (DNS) color reagent and heat the mixture.

  • Measure the absorbance at 540 nm to quantify the amount of reducing sugars produced.

  • Calculate the percentage of inhibition and the IC50 value.[5]

Acid Phosphatase Inhibition Assay

This assay is used to identify inhibitors of acid phosphatase, an enzyme implicated in various physiological and pathological processes.

General Workflow for Enzyme Inhibition Kinetic Analysis

cluster_exp Experiment cluster_plot Data Plotting cluster_analysis Kinetic Analysis vary_substrate Vary Substrate Concentration at Fixed Inhibitor Concentrations measure_velocity Measure Initial Reaction Velocities vary_substrate->measure_velocity lineweaver_burk Create Lineweaver-Burk Plot (1/v vs 1/[S]) measure_velocity->lineweaver_burk determine_km_vmax Determine Apparent Km and Vmax lineweaver_burk->determine_km_vmax determine_ki Calculate Inhibition Constant (Ki) determine_km_vmax->determine_ki identify_mechanism Identify Inhibition Mechanism (e.g., Competitive) determine_km_vmax->identify_mechanism

Caption: Workflow for determining the kinetic parameters of enzyme inhibition.

Protocol:

  • Prepare solutions of prostatic acid phosphatase (PAP) and a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP).

  • In a microplate, combine the enzyme, buffer, and various concentrations of the test compound.

  • Initiate the reaction by adding the substrate.

  • Incubate at a controlled temperature.

  • Measure the absorbance of the product (p-nitrophenol) at a specific wavelength.

  • To determine the mechanism of inhibition, perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations.

  • Analyze the data using Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[3]

References

A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to 3-Anilino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 3-Anilino-3-oxopropanoic acid, a valuable building block in pharmaceutical and chemical research. The routes, one starting from diethyl malonate and the other from Meldrum's acid, are evaluated based on their cost-effectiveness, reaction yields, and overall process efficiency. This objective analysis is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, also known as N-phenylmalonamic acid, is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in a range of compounds with potential therapeutic applications. The economic viability of synthesizing this compound is therefore of significant interest to the drug development and chemical manufacturing industries. This guide compares two common synthetic strategies: the reaction of aniline with diethyl malonate followed by hydrolysis, and a proposed route involving the reaction of aniline with Meldrum's acid.

Synthetic Route 1: From Diethyl Malonate and Aniline

This classical and well-documented two-step approach involves the initial formation of the ethyl ester of this compound, followed by its saponification to yield the final product. The first step is an amidation reaction, often facilitated by a base such as sodium ethoxide, which proceeds with high efficiency.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-anilino-3-oxopropanoate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in absolute ethanol.

  • Aniline (1 equivalent) is added to the sodium ethoxide solution.

  • Diethyl malonate (1 equivalent) is then added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is stirred at a temperature below 30°C for 2-4 hours to prevent the formation of by-products.

  • After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., toluene) and washed with water to remove any remaining salts.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude ethyl 3-anilino-3-oxopropanoate. The product can be further purified by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

  • The crude ethyl 3-anilino-3-oxopropanoate is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • The mixture is heated under reflux for 1-2 hours to facilitate the saponification of the ester.

  • After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Synthetic Route 2: From Meldrum's Acid and Aniline

This route offers a potentially more direct approach to the target molecule. Meldrum's acid is a highly reactive cyclic derivative of malonic acid, known for its facile reactions with nucleophiles. The proposed synthesis could proceed in a single step under thermal conditions or via an intermediate silylated aniline.

Experimental Protocol:

Proposed One-Step Synthesis:

  • In a reaction vessel, Meldrum's acid (1 equivalent) and aniline (1 equivalent) are mixed, either neat or in a high-boiling inert solvent.

  • The mixture is heated to a temperature between 100-140°C for 1-3 hours. The reaction progression can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solvent was used, it is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes, providing a basis for a cost-effectiveness comparison.

ParameterRoute 1: Diethyl MalonateRoute 2: Meldrum's Acid
Starting Materials Aniline, Diethyl Malonate, Sodium EthoxideAniline, Meldrum's Acid
Overall Yield High (typically >85%)Moderate to High (estimated 70-90%)
Purity of Crude Product Good to ExcellentGood
Reaction Time 3-6 hours (two steps)1-3 hours (one step)
Number of Steps TwoOne
Starting Material Cost Relatively LowModerate
Process Complexity Moderate (two distinct steps)Low (one-pot reaction)
Safety Considerations Use of metallic sodium and flammable ethanolHigh reaction temperatures may be required

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthetic routes and the decision-making process for selecting a particular pathway.

Synthetic Routes to this compound cluster_0 Route 1: Diethyl Malonate Pathway cluster_1 Route 2: Meldrum's Acid Pathway A1 Aniline + Diethyl Malonate B1 Ethyl 3-anilino-3-oxopropanoate A1->B1 Amidation (NaOEt) C1 This compound B1->C1 Hydrolysis (NaOH, HCl) A2 Aniline + Meldrum's Acid C2 This compound A2->C2 Thermal Condensation Start Select Synthetic Route Start->A1 Classical Approach Start->A2 Direct Approach

Caption: Comparison of the two main synthetic pathways.

Caption: Decision matrix for route selection.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Diethyl Malonate) is a well-established, high-yielding process. While it involves two distinct steps, the starting materials are relatively inexpensive, making it a strong candidate for large-scale, cost-effective production where process optimization is key.

  • Route 2 (Meldrum's Acid) presents a more direct, one-step synthesis. This route is advantageous in terms of reaction time and process simplicity. The cost-effectiveness of this route is highly dependent on the price of Meldrum's acid. For smaller scale syntheses where rapid access to the product is a priority, this route may be preferable.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, available resources, and the desired balance between raw material costs, process time, and overall yield. This guide provides the foundational data to make an informed decision.

A Comparative Guide to Analytical Method Validation for the Detection of 3-Anilino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC with UV detection is a widely used, robust, and cost-effective technique for the routine analysis of organic compounds.[2] The following method, validated according to ICH guidelines for a related propanoic acid derivative, demonstrates its suitability for adaptation.[1]

Performance Characteristics

A summary of the validation parameters for a comparable RP-HPLC-UV method is presented below. These parameters provide a benchmark for the expected performance of a validated method for 3-Anilino-3-oxopropanoic acid.

Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.999R² ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%Typically 80% - 120%
Precision (% RSD) < 2.0%Repeatability: ≤ 2%, Intermediate Precision: ≤ 3%
Limit of Detection (LOD) Analyte DependentSignal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Analyte DependentSignal-to-Noise Ratio of 10:1
Specificity No interference from blank/placeboPeak purity and resolution > 1.5
Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • HPLC system with a UV/VIS detector.

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).[1]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate.

  • Orthophosphoric acid.

  • Water (HPLC grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 50:50 v/v), with the pH of the buffer adjusted to 3.0 with orthophosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: To be determined by UV scan of this compound (a starting wavelength of 225 nm can be considered).[1]

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

5. Validation Procedures:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate injections of a standard solution at 100% of the target concentration.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[3]

  • Specificity: Analyze a blank sample, a placebo sample (if applicable), and a sample spiked with the analyte to demonstrate that there are no interfering peaks at the retention time of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace levels of analytes in complex matrices.[4][5] While a specific LC-MS/MS method for this compound is not available, methods for similar organic acids can be adapted.[4][6]

Performance Comparison: HPLC-UV vs. LC-MS/MS
FeatureRP-HPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation.High; based on precursor and product ion masses.
Sensitivity µg/mL to ng/mL range.ng/mL to pg/mL range.[4]
Matrix Effects Less susceptible.Can be significant; may require internal standards.
Cost Lower initial and operational costs.Higher initial and operational costs.
Throughput Moderate.High, especially with modern systems.
Derivatization Generally not required.May be used to improve ionization and sensitivity.[6][7][8]
Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 or HILIC analytical column.

2. Reagents and Materials:

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid or Ammonium formate (LC-MS grade).

  • Water (LC-MS grade).

  • This compound reference standard.

  • Isotopically labeled internal standard (if available).

3. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Gradient elution with a binary solvent system, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 35 - 45 °C.

  • Ionization Mode: ESI positive or negative, to be optimized for the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

4. Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with potential for greater dilution due to higher sensitivity. Protein precipitation or solid-phase extraction may be necessary for complex biological samples.[4]

5. Validation Procedures:

  • Follow similar validation procedures as for HPLC-UV, with a strong emphasis on evaluating and mitigating matrix effects, often through the use of an internal standard.

Visualizing the Workflow

The following diagrams illustrate the general workflows for analytical method validation and sample analysis.

analytical_method_validation_workflow start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation linearity Linearity execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision execute_validation->precision specificity Specificity execute_validation->specificity lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness data_analysis Data Analysis & Documentation linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Generate Validation Report data_analysis->validation_report end Validated Method validation_report->end

Caption: General workflow for analytical method validation.

sample_analysis_workflow sample_prep Sample Preparation (e.g., Dissolution, Extraction) filtration Filtration (0.45 µm filter) sample_prep->filtration injection Sample Injection into LC System filtration->injection instrument_setup Instrument Setup & System Suitability instrument_setup->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing reporting Reporting of Results data_processing->reporting

Caption: General workflow for sample analysis.

Conclusion

The choice between RP-HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study. For routine quality control and assays where analyte concentrations are relatively high, a properly validated RP-HPLC-UV method offers a reliable and economical solution. When high sensitivity, high selectivity, and the ability to analyze complex matrices are paramount, an LC-MS/MS method is the superior choice. The information and protocols provided herein serve as a comprehensive starting point for the development and validation of a fit-for-purpose analytical method for this compound.

References

Comparative Docking Analysis of 3-Aminopropanoic Acid Derivatives Reveals Potential for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in silico analysis of 3-aminopropanoic acid derivatives has demonstrated their potential as promising scaffolds for the development of novel anticancer agents. Comparative molecular docking studies targeting key cancer-related proteins, including Sirtuin-2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR), have revealed significant binding affinities and identified key structural features for potent inhibition.

This comparison guide provides an objective overview of the docking performance of various 3-aminopropanoic acid derivatives against these critical cancer targets, supported by experimental data from recent research. The findings offer valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of new cancer therapeutics.

Quantitative Docking Performance

The binding efficacy of a ligand to its target protein is a crucial indicator of its potential as a drug candidate. In molecular docking simulations, this is often quantified by the binding energy, with lower (more negative) values indicating a stronger and more favorable interaction. The following tables summarize the binding energies of various 3-aminopropanoic acid derivatives against SIRT2 and EGFR.

Table 1: Comparative Binding Energies of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives against SIRT2 and EGFR.

Compound IDTarget ProteinBinding Energy (kcal/mol)
21 SIRT2-8.5
EGFR-7.9
22 SIRT2-8.2
EGFR-7.6
25 SIRT2-9.1
EGFR-8.4
26 SIRT2-8.8
EGFR-8.1
Cisplatin SIRT2-5.2
(Reference)EGFR-5.5

Data sourced from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. It is important to note that these are not direct derivatives of 3-Anilino-3-oxopropanoic acid but represent a closely related chemical scaffold.

Table 2: Comparative Binding Energies of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cell Line (In Vitro Cytotoxicity).

Compound IDA549 Cell Viability (%) at 10 µM
12 42.1
20 ~50
21 ~50
22 ~50
29 ~50

Data reflects in vitro cytotoxicity and not direct protein binding energies. This provides a biological context to the potential anticancer effects of a related series of compounds.

Experimental Protocols

The molecular docking simulations for the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were performed using standard in silico methodologies to predict the binding conformation and affinity of the ligands with their respective protein targets.

Molecular Docking Protocol:

  • Protein Preparation: The three-dimensional crystal structures of the target proteins, SIRT2 (PDB ID: 5DY5) and EGFR (PDB ID: 2J6M), were obtained from the Protein Data Bank. The proteins were prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: The 3D structures of the 3-aminopropanoic acid derivatives were sketched and optimized using appropriate molecular modeling software to obtain their lowest energy conformation.

  • Grid Generation: A grid box was defined around the active site of each protein to specify the search space for the docking algorithm. The size and center of the grid were determined based on the co-crystallized ligand in the original PDB structure.

  • Docking Simulation: The docking calculations were performed using AutoDock Vina. The program explores various possible conformations of the ligand within the defined active site and estimates the binding affinity for each conformation. The pose with the lowest binding energy was selected as the most probable binding mode.

  • Analysis of Interactions: The resulting protein-ligand complexes were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Visualization of Key Processes

To better understand the logical flow of a structure-based drug design project and the signaling pathways involving the targeted proteins, the following diagrams are provided.

experimental_workflow cluster_design In Silico Design & Screening cluster_synthesis Chemical Synthesis cluster_validation Biological Validation target_id Target Identification (SIRT2, EGFR) ligand_design Ligand Library Design (3-Aminopropanoic Acid Derivatives) target_id->ligand_design informs docking Molecular Docking (AutoDock Vina) ligand_design->docking binding_analysis Binding Energy & Interaction Analysis docking->binding_analysis generates synthesis Synthesis of Lead Compounds binding_analysis->synthesis identifies leads for in_vitro In Vitro Assays (e.g., Cytotoxicity against A549 cells) synthesis->in_vitro provides compounds for

Caption: A generalized workflow for structure-based drug discovery.

egfr_signaling ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf Ras/Raf/MEK/ERK Pathway dimerization->ras_raf pi3k_akt PI3K/Akt Pathway dimerization->pi3k_akt proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation inhibitor 3-Aminopropanoic Acid Derivative (Inhibitor) inhibitor->egfr blocks

Caption: Simplified EGFR signaling pathway and the point of inhibition.

The presented data and methodologies underscore the potential of 3-aminopropanoic acid derivatives as a versatile scaffold for the design of novel anticancer agents. The favorable docking scores against SIRT2 and EGFR, coupled with the cytotoxic effects observed in related compounds, provide a strong rationale for further investigation and optimization of this chemical class. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish a comprehensive structure-activity relationship and to validate the in silico findings through robust in vitro and in vivo experiments.

benchmarking the performance of 3-Anilino-3-oxopropanoic acid-based materials against existing ones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3-anilino-3-oxopropanoic acid-based materials against existing alternatives in key therapeutic areas. The following sections detail the performance of these compounds as antimicrobial, anti-parasitic, and anti-inflammatory agents, supported by experimental data and detailed protocols.

Antimicrobial Activity: MurA Inhibition

The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a validated target for antibiotics due to its crucial role in peptidoglycan biosynthesis. Inhibition of MurA disrupts the formation of the bacterial cell wall, leading to cell death.

Performance Comparison
Compound/Derivative ClassTarget OrganismIC50 (µM)Reference
This compound Derivatives E. coli, S. aureusData not available-
FosfomycinE. coli5.3 - 8.8[1][2]
Pyrrolidinedione Derivative (Compound 7)E. coli5.1[1]
Diterpene Derivative (Compound 1)E. coli2.8[3]
Diterpene Derivative (Compound 1)S. aureus1.1[3]
Flavonoid (Ampelopsin)E. coli0.48[4]

Table 1: Comparative IC50 Values of MurA Inhibitors. This table highlights the inhibitory concentrations of various compounds against the MurA enzyme. The absence of data for this compound derivatives indicates a research gap and an opportunity for future investigation.

Signaling Pathway: Bacterial Peptidoglycan Synthesis

The inhibition of MurA is the initial and committed step in the cytoplasmic stage of bacterial cell wall synthesis. The pathway is essential for bacterial viability.

Peptidoglycan_Synthesis UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA Enzyme UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UNAG_EP UDP-N-acetylglucosamine-enolpyruvate MurA->UNAG_EP Enolpyruvyl Transfer Peptidoglycan Peptidoglycan Synthesis UNAG_EP->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Inhibitor 3-Anilino-3-oxopropanoic Acid Derivative Inhibitor->MurA Inhibition

Caption: Inhibition of MurA by this compound derivatives blocks peptidoglycan synthesis.

Experimental Protocol: MurA Inhibition Assay (Malachite Green Method)

This colorimetric assay quantifies the inorganic phosphate (Pi) released during the MurA-catalyzed reaction.

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • HEPES buffer (pH 7.8)

  • Triton X-114

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Fosfomycin (positive control)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 0.005% Triton X-114, 200 µM UNAG, and 200 nM purified MurA enzyme.

  • Add 2.5 µL of the test compound (at various concentrations) or control to the wells of a 96-well plate.

  • To initiate the reaction, add 100 µM PEP to each well.

  • For time-dependent inhibition, pre-incubate the enzyme, UNAG, and test compound for 10-30 minutes at 37°C before adding PEP.

  • Incubate the reaction mixture for 15 minutes at 37°C.

  • Stop the reaction by adding 100 µL of Malachite Green reagent.

  • After 5 minutes of color development, measure the absorbance at 650 nm using a microplate reader.

  • The percentage of inhibition is calculated relative to the control (DMSO without inhibitor). IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

MurA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_mix Prepare Reaction Mix (MurA, UNAG, Buffer) add_compounds Add Compounds to Plate prep_mix->add_compounds prep_compounds Prepare Test Compounds & Controls prep_compounds->add_compounds add_pep Initiate with PEP add_compounds->add_pep incubation Incubate at 37°C add_pep->incubation stop_reaction Stop with Malachite Green incubation->stop_reaction read_absorbance Read Absorbance at 650 nm stop_reaction->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for the MurA enzyme inhibition assay.

Anti-Parasitic Activity: Trypanosoma cruzi Trans-sialidase Inhibition

Trypanosoma cruzi, the causative agent of Chagas disease, relies on the trans-sialidase enzyme to acquire sialic acid from the host, a process crucial for parasite survival and immune evasion.[5] This makes trans-sialidase a promising target for anti-parasitic drug development.

Performance Comparison

Direct IC50 values for this compound derivatives against T. cruzi trans-sialidase are not extensively reported. However, the performance of other small molecules provides a benchmark for comparison. Studies on 3-amino-3-arylpropionic acid derivatives, which share structural similarities, have shown promising results.[6]

Compound/Derivative ClassInhibition (%)ConcentrationReference
This compound Derivatives Data not available--
Sulfasalazine37%Not specified[7]
Phthaloyl Derivative (D-11)86.9%Not specified[6]
3-benzothiazol-2-yl-4-phenyl-but-3-enoic acid92%Not specified[6]

Table 2: Comparative Inhibition of T. cruzi Trans-sialidase. This table shows the percentage inhibition of the trans-sialidase enzyme by various compounds. The lack of data for this compound derivatives highlights an area for further research.

Signaling Pathway: Sialic Acid Transfer in T. cruzi

The trans-sialidase enzyme transfers sialic acid from host cells to the parasite's surface mucins, which is critical for the parasite's interaction with the host and for evading the immune response.

T_cruzi_Sialylation Host_Cell Host Cell Glycoconjugate (with Sialic Acid) Trans_Sialidase Trans-sialidase Host_Cell->Trans_Sialidase Parasite_Mucin Parasite Surface Mucin (β-galactose) Parasite_Mucin->Trans_Sialidase Sialylated_Mucin Sialylated Parasite Mucin Trans_Sialidase->Sialylated_Mucin Sialic Acid Transfer Immune_Evasion Immune Evasion Sialylated_Mucin->Immune_Evasion Inhibitor 3-Anilino-3-oxopropanoic Acid Derivative Inhibitor->Trans_Sialidase Inhibition

Caption: Inhibition of trans-sialidase prevents sialic acid transfer to the T. cruzi surface.

Experimental Protocol: T. cruzi Trans-sialidase Inhibition Assay

This assay measures the ability of a compound to inhibit the transfer of sialic acid from a donor to an acceptor molecule, catalyzed by the trans-sialidase enzyme.

Materials:

  • Recombinant T. cruzi trans-sialidase (TS)

  • Donor substrate: Sialyllactose

  • Acceptor substrate: [d-glucose-1-14C]lactose

  • Test compounds dissolved in a suitable solvent

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 6.8, 150 mM NaCl)

  • Scintillation fluid and counter

Procedure:

  • Pre-incubate the recombinant trans-sialidase enzyme with the test compound at various concentrations for 15 minutes at room temperature.

  • Initiate the reaction by adding the donor (sialyllactose) and radiolabeled acceptor ([d-glucose-1-14C]lactose) substrates.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at room temperature.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Separate the radiolabeled product from the unreacted acceptor substrate using a suitable method (e.g., chromatography).

  • Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to the control (no inhibitor). IC50 values can be determined from a dose-response curve.

Trans_Sialidase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Trans-sialidase pre_incubation Pre-incubate Enzyme with Compound prep_enzyme->pre_incubation prep_compounds Prepare Test Compounds prep_compounds->pre_incubation prep_substrates Prepare Donor & Acceptor Substrates add_substrates Add Substrates prep_substrates->add_substrates pre_incubation->add_substrates reaction_incubation Incubate add_substrates->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction separate_product Separate Radiolabeled Product stop_reaction->separate_product quantify_product Quantify with Scintillation Counter separate_product->quantify_product calculate_inhibition Calculate % Inhibition/IC50 quantify_product->calculate_inhibition

Caption: Workflow for the T. cruzi trans-sialidase inhibition assay.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. Carrageenan injection induces a local inflammatory response characterized by swelling, which can be quantified.

Performance Comparison

While specific data on the anti-inflammatory activity of this compound derivatives in the carrageenan-induced paw edema model is limited, the performance of other anti-inflammatory agents provides a basis for comparison.

Compound/Derivative ClassDose (mg/kg)Max. Edema Inhibition (%)Time of Max. Inhibition (hours)Reference
This compound Derivatives Data not availableData not availableData not available-
Indomethacin1055%Not specified[8]
Fucoidan25~75%3[9]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate3040.58%5
N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide1066%Not specified[8]

Table 3: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema. This table presents the percentage inhibition of paw edema by various compounds. This highlights the need for in vivo testing of this compound derivatives to ascertain their anti-inflammatory potential.

Signaling Pathway: Acute Inflammatory Cascade

Carrageenan injection triggers the release of a cascade of inflammatory mediators, including histamine, bradykinin, prostaglandins, and cytokines, leading to increased vascular permeability and neutrophil infiltration, resulting in edema.

Inflammatory_Cascade Carrageenan Carrageenan Injection Mediators Release of Inflammatory Mediators (Histamine, Prostaglandins, Cytokines) Carrageenan->Mediators Vascular_Permeability Increased Vascular Permeability Mediators->Vascular_Permeability Neutrophil_Infiltration Neutrophil Infiltration Mediators->Neutrophil_Infiltration Edema Paw Edema Vascular_Permeability->Edema Neutrophil_Infiltration->Edema Inhibitor 3-Anilino-3-oxopropanoic Acid Derivative Inhibitor->Mediators Inhibition

Caption: Inhibition of inflammatory mediators by this compound derivatives can reduce paw edema.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the in vivo procedure to assess the anti-inflammatory effects of test compounds.

Materials:

  • Wistar rats (or other suitable rodent model)

  • Carrageenan (1% w/v in saline)

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., saline, DMSO, or other appropriate solvent)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Acclimatize animals to the experimental conditions.

  • Divide the animals into groups: vehicle control, positive control (Indomethacin), and test compound groups (at least 3 doses).

  • Administer the test compounds and controls orally or via intraperitoneal injection.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Paw_Edema_Assay_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis animal_groups Group Animals administer_treatment Administer Treatments animal_groups->administer_treatment prep_treatments Prepare Test Compounds & Controls prep_treatments->administer_treatment induce_edema Inject Carrageenan administer_treatment->induce_edema measure_paw Measure Paw Volume/Thickness (0-5 hours) induce_edema->measure_paw calculate_inhibition Calculate % Edema Inhibition measure_paw->calculate_inhibition statistical_analysis Perform Statistical Analysis calculate_inhibition->statistical_analysis

References

Safety Operating Guide

Safe Disposal of 3-Anilino-3-oxopropanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) for this specific chemical and follow all institutional and local environmental regulations.

The proper disposal of 3-Anilino-3-oxopropanoic acid is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles or a face shield in combination with goggles.[1]Protects against splashes and airborne particles.
Hand Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body A laboratory coat or chemical-resistant apron.[1]Protects against contamination of personal clothing.
Respiratory Use in a well-ventilated area or with a fume hood. A NIOSH/MSHA approved respirator may be necessary for large spills or in poorly ventilated areas.[1][2]Prevents inhalation of dust or vapors.

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Experimental Protocol for Small Spills:

  • Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Neutralization (for acidic properties): Cautiously neutralize the spilled material. Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, and apply it slowly to the contained spill. Test the pH of the mixture to ensure it is near neutral (pH 6-8).

  • Collection: Carefully scoop the absorbed and neutralized material into a designated, compatible, and clearly labeled hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Waste Disposal: Seal the waste container and dispose of it through your institution's hazardous waste management program.[1]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Procedure for Unused or Waste this compound

The disposal of unused or waste this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[3]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Identify the waste as a non-halogenated organic acid.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste accumulation.[4][5] The original container can be used if it is in good condition.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[4]

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as bases and strong oxidizing agents.[1][5]

  • Capping: Keep the waste container tightly sealed except when adding waste.[4]

  • Disposal Request: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste management company.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_event Event cluster_spill Spill Response cluster_waste Waste Disposal cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe event Spill or Waste Generation? ppe->event spill_size Small or Large Spill? event->spill_size Spill waste_container Use Labeled, Compatible Hazardous Waste Container event->waste_container Waste small_spill Contain with Absorbent spill_size->small_spill Small large_spill Evacuate Area & Contact EHS spill_size->large_spill Large neutralize Neutralize with Weak Base small_spill->neutralize collect_spill Collect in Labeled Hazardous Waste Container neutralize->collect_spill ehs_pickup Arrange for EHS Pickup collect_spill->ehs_pickup segregate Store in Designated Area, Away from Incompatibles waste_container->segregate segregate->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 3-Anilino-3-oxopropanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols

This document provides comprehensive guidance on the personal protective equipment (PPE), handling procedures, and disposal of 3-Anilino-3-oxopropanoic acid (CAS No. 15580-32-2). Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on general safety protocols for handling similar chemical compounds and standard laboratory practices. It is imperative to consult the substance-specific SDS once available before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for various laboratory operations.

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI-compliant safety glasses with side shields are mandatory at all times. A face shield should be worn over safety goggles when there is a risk of splashing.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for integrity before use and practice proper glove removal techniques.[1]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes must be worn to protect the skin.[1] An additional chemical-resistant apron is recommended for further protection.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Experimental Protocol: Safe Handling Procedure

Adherence to a strict experimental protocol is crucial for minimizing risks associated with handling this compound.

1. Preparation and Pre-Handling:

  • Ensure a designated and properly labeled workspace is prepared in a chemical fume hood.
  • Verify that all necessary PPE is available and in good condition.
  • Locate the nearest emergency eyewash station and safety shower and confirm they are operational.
  • Have a chemical spill kit readily accessible.

2. Handling the Compound:

  • Wear all required PPE as outlined in the table above.
  • Carefully unseal the container, avoiding the generation of dust if it is in solid form.
  • Use appropriate tools (e.g., spatula, scoop) to handle the chemical. Avoid direct contact with skin and eyes.
  • If weighing the substance, do so within the fume hood.
  • Keep the container tightly sealed when not in use.

3. Post-Handling and Decontamination:

  • Thoroughly decontaminate all equipment and work surfaces with an appropriate solvent and then soap and water.
  • Dispose of all contaminated disposables as hazardous waste.
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
  • Remove PPE in the correct order to prevent cross-contamination.

Operational Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound A Receipt and Storage B Preparation and PPE A->B Retrieve from Storage C Handling in Fume Hood B->C Enter Controlled Area D Experimentation C->D Perform Work E Decontamination D->E Complete Experiment F Waste Segregation E->F Clean Work Area G Waste Disposal F->G Collect Waste

Caption: Logical workflow for safe chemical handling.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container. The container should be clearly marked with the chemical name and associated hazards.
Liquid Waste Collect in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Disposables Items such as gloves, weighing papers, and pipette tips that have come into contact with the chemical should be collected in a designated hazardous waste bag and sealed.
Empty Containers Triple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate bin.

Final Reminder: The information provided here serves as a general guide. Always prioritize obtaining and thoroughly reviewing the specific Safety Data Sheet (SDS) for this compound before any handling or use. The SDS will contain the most accurate and detailed safety information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.